Methyl piperidine-4-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVNWNCTXQDFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996124 | |
| Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-86-4 | |
| Record name | 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7462-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7462-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of methyl piperidine-4-carboxylate hydrochloride. This compound serves as a crucial intermediate in pharmaceutical synthesis and various research applications.[1][2]
Core Chemical Properties
This compound is a white to off-white solid.[2] It is recognized for its role as a versatile building block in the synthesis of more complex molecules, including analgesics and other therapeutic agents. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Data Presentation: A Summary of Physicochemical Properties
The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.
| Property | Value | Source |
| CAS Number | 7462-86-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₁₄ClNO₂ | [4][7] |
| Molecular Weight | 179.65 g/mol | [5][8] |
| Melting Point | 160°C | [2] |
| Boiling Point | 85-90°C | [2] |
| Density | 1.06 g/cm³ | [2][9] |
| Flash Point | 89°C | [2] |
| Refractive Index | 1.465 | [2][9] |
| Appearance | White to off-white solid | [2] |
| Solubility | Slightly soluble in water.[10] | |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C.[2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis from N-Boc-Piperidine-4-carboxylic acid methyl ester
A common and high-yield method for the synthesis of this compound involves the deprotection of N-Boc-piperidine-4-carboxylic acid methyl ester.[1][2]
Materials:
-
N-Boc-Piperidine-4-carboxylic acid methyl ester (also referred to as methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate)
-
Dichloromethane (DCM)
-
4 M Hydrochloric acid (HCl) in Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (e.g., 2.16 g, 8.88 mmol) in dichloromethane (3 mL).[1][2]
-
To this solution, add a 4 M solution of hydrochloric acid in ethyl acetate (6 mL).[1][2]
-
Stir the reaction mixture at room temperature for 1.5 hours.[1][2]
-
Remove the solvent by concentration under reduced pressure.[1][2]
-
The resulting product is methyl 4-piperidinecarboxylate hydrochloride as a white solid. This procedure has been reported to yield approximately 99%.[1][2]
Characterization Protocols
The identity and purity of the synthesized compound are confirmed through various spectroscopic methods.
-
¹H NMR Spectroscopy: The product is characterized by ¹H NMR (400 MHz, CD₃OD). The expected signals are: δ 3.73 (s, 3H), 3.44-3.39 (m, 2H), 3.15-3.09 (m, 2H), 2.82-2.77 (m, 1H), 2.21-2.16 (m, 2H), 1.99-1.89 (m, 2H).[1][2]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (MS-ESI) can be used for mass analysis. The expected mass-to-charge ratio is m/z 144.2 [M + H - HCl]⁺.[1][2]
Visualizations: Workflows and Relationships
Synthesis Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound from its Boc-protected precursor.
Caption: A flowchart of the synthesis protocol.
Compound Characterization Logic
This diagram shows the logical flow from synthesis to the analytical confirmation of the final product's identity and purity.
Caption: The process of analytical verification.
References
- 1. This compound | 7462-86-4 [chemicalbook.com]
- 2. This compound CAS#: 7462-86-4 [m.chemicalbook.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | 7462-86-4 | HAA46286 [biosynth.com]
- 5. This compound - [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
- 7. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 | CID 18783829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl piperidine-4-carboxylate | CAS#:2971-79-1 | Chemsrc [chemsrc.com]
- 10. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride
This technical guide provides a comprehensive overview of methyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and handling.
Core Compound Data
This compound is a piperidine derivative widely used as a building block in the synthesis of various active pharmaceutical ingredients. Its chemical and physical properties are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2][3] |
| Molecular Weight | 179.64 g/mol | [1][4] |
| CAS Number | 7462-86-4 | [2][4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 160°C | [3] |
| Synonyms | Methyl isonipecotate hydrochloride, Methyl 4-piperidinecarboxylate HCl | [1][3] |
Experimental Protocols
The synthesis of this compound is crucial for its application in further chemical reactions. A common and efficient method involves the deprotection of a Boc-protected precursor.
Synthesis from Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate using hydrochloric acid.
Materials:
-
Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate
-
Dichloromethane (DCM)
-
4 M Hydrochloric acid in Ethyl Acetate (EtOAc)
Procedure:
-
A solution of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (8.88 mmol, 2.16 g) is prepared in dichloromethane (3 mL).[1]
-
To this solution, a 4 M solution of hydrochloric acid in ethyl acetate (6 mL) is added.[1]
-
The resulting reaction mixture is stirred at room temperature for a period of 1.5 hours.[1]
-
Following the reaction, the solvent is removed by concentration under reduced pressure.[1]
-
The final product, this compound, is obtained as a white solid with a yield of approximately 99% (1.59 g).[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its Boc-protected precursor.
Caption: Synthesis workflow for this compound.
References
Structure of Methyl piperidine-4-carboxylate hydrochloride
An In-depth Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and research chemicals.[1][2] As a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom, this compound's structure is a common scaffold in medicinal chemistry. Its utility is primarily as a pharmaceutical intermediate, particularly in the development of analgesics and anti-inflammatory drugs.[2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below. The compound exists as a white to yellow solid at room temperature.[3]
Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | methyl piperidine-4-carboxylate;hydrochloride | [4] |
| CAS Number | 7462-86-4 | [1][3][4][5][6][7] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][4] |
| Molecular Weight | 179.64 g/mol | [1][4][5] |
| Melting Point | 160°C | [8] |
| Boiling Point | 85-90°C | [8] |
| Flash Point | 160°C | [9] |
| Density | 1.06 g/mL | [8] |
| Solubility | Slightly soluble in water. | [10] |
| InChI Key | XAVNWNCTXQDFLF-UHFFFAOYSA-N | [3][4] |
| SMILES | COC(=O)C1CCNCC1.Cl | [4] |
Chemical Structure
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following table summarizes key spectroscopic data.
| Spectroscopic Data | Details |
| ¹H NMR | (400 MHz, CD₃OD): δ 3.73 (s, 3H), 3.44-3.39 (m, 2H), 3.15-3.09 (m, 2H), 2.82-2.77 (m, 1H), 2.21-2.16 (m, 2H), 1.99-1.89 (m, 2H).[1] |
| Mass Spectrometry | MS-ESI: m/z 144.2 [M + H - HCl]⁺.[1] |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.[1]
Synthesis Workflow
Detailed Experimental Protocol
The following protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[1]
-
Reaction Setup : To a solution of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (2.16 g, 8.88 mmol) in dichloromethane (DCM, 3 mL), add a 4 M solution of hydrochloric acid in ethyl acetate (EtOAc, 6 mL).
-
Reaction : Stir the reaction mixture at room temperature for 1.5 hours.
-
Workup : Remove the solvent by concentration under reduced pressure.
-
Product : The resulting white solid is this compound (1.59 g, 99% yield).[1]
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry.[1][2]
-
Pharmaceutical Synthesis : It is a key starting material for the synthesis of various biologically active molecules. Its applications include the creation of analgesics and anti-inflammatory drugs.[2]
-
Agrochemicals : This compound is also utilized in the formulation of agrochemicals, such as pesticides and herbicides.[2]
-
Material Science : In material science, it is used in the development of polymers and resins.[2]
-
Catalysis and Directed Synthesis : It serves as a reactant for the C-2 arylation of piperidines via directed transition metal-catalyzed sp3 C-H activation.[10] It is also used in the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors.[10]
Safety and Handling
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored at room temperature and is incompatible with strong oxidizing agents.[3][10]
Conclusion
This compound is a fundamentally important molecule in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis, coupled with the reactivity of the piperidine ring and the methyl ester, makes it an invaluable precursor for a diverse range of more complex target molecules. This guide has provided a detailed overview of its structure, properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. This compound | 7462-86-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 7462-86-4 [sigmaaldrich.com]
- 4. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 | CID 18783829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. parchem.com [parchem.com]
- 9. This compound | 7462-86-4 | HAA46286 [biosynth.com]
- 10. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methyl piperidine-4-carboxylate hydrochloride physical properties (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of methyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. This document includes a summary of its physical data, a detailed experimental protocol for its synthesis, and a workflow visualization to aid in laboratory procedures.
Core Physical Properties
This compound is a white to off-white solid at room temperature. Its physical properties are critical for its handling, storage, and application in synthetic chemistry.
Data Presentation
The quantitative physical properties of methyl piperidine-4-carboxylate and its hydrochloride salt are summarized in the table below for easy comparison.
| Property | This compound | Methyl Piperidine-4-carboxylate (Free Base) |
| CAS Number | 7462-86-4 | 2971-79-1 |
| Molecular Formula | C₇H₁₄ClNO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 179.64 g/mol | 143.18 g/mol |
| Melting Point | 160 °C[1] | Not Applicable (Liquid at room temperature) |
| Boiling Point | Decomposes | 85-90 °C[1] |
| Appearance | White to off-white solid[1] | Liquid |
Experimental Protocols
The following section details a common and reliable method for the synthesis of this compound. Additionally, a standard procedure for determining the melting point of a solid organic compound is provided.
Synthesis of this compound
This protocol describes the synthesis of this compound from methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate.[2]
Materials:
-
Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate
-
Dichloromethane (DCM)
-
4 M Hydrochloric acid in Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (e.g., 2.16 g, 8.88 mmol) in dichloromethane (3 mL) in a round-bottom flask.
-
To this solution, add a 4 M solution of hydrochloric acid in ethyl acetate (6 mL).
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Following the reaction, remove the solvent by concentration under reduced pressure using a rotary evaporator.
-
The resulting white solid is this compound. The reported yield for this procedure is approximately 99%.[2]
Melting Point Determination
This outlines a general procedure for accurately measuring the melting point of a crystalline solid, such as this compound, using a capillary melting point apparatus.
Materials:
-
Dry sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample of this compound is completely dry.
-
If necessary, finely crush the crystalline sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis protocol described above.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for melting point determination.
References
Methyl Isonipecotate Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization data for methyl isonipecotate hydrochloride (CAS No: 7462-86-4). The information is compiled from various sources to assist researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Physical Properties
Methyl isonipecotate hydrochloride, also known as methyl piperidine-4-carboxylate hydrochloride, is a key intermediate in the synthesis of various pharmaceuticals.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7462-86-4 | [2][3][4] |
| Molecular Formula | C₇H₁₃NO₂ · HCl | [2][3] |
| Molecular Weight | 179.65 g/mol | [2][3] |
| Appearance | White solid | [5] |
| Melting Point | 160-161 °C | [2][3] |
| Boiling Point | 193.8 °C at 760 mmHg | [2][3] |
| Density | 1.06 g/cm³ | [2][3] |
| Refractive Index | 1.465 | [2][3] |
| Solubility | Slightly soluble in water. | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of methyl isonipecotate hydrochloride.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.73 | s | 3H | -OCH₃ |
| 3.44-3.39 | m | 2H | Piperidine ring protons |
| 3.15-3.09 | m | 2H | Piperidine ring protons |
| 2.82-2.77 | m | 1H | Piperidine ring proton |
| 2.21-2.16 | m | 2H | Piperidine ring protons |
| 1.99-1.89 | m | 2H | Piperidine ring protons |
Solvent: CD₃OD, Frequency: 400 MHz[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of such compounds.
| m/z | Ion |
| 144.2 | [M + H - HCl]⁺ |
Technique: ESI[5]
Synthesis Protocol
A common method for the synthesis of methyl isonipecotate hydrochloride involves the deprotection of a protected precursor.
General Procedure:
To a solution of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (1 equivalent) in dichloromethane (DCM), a solution of 4 M hydrochloric acid in ethyl acetate (EtOAc) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield methyl isonipecotate hydrochloride.[5]
Experimental Protocols
The following are generalized protocols for the characterization techniques mentioned above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared by dissolving an appropriate amount of the solid in a deuterated solvent (e.g., CD₃OD, D₂O). The solution is then transferred to an NMR tube. The ¹H NMR spectrum is acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The FT-IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk.[10][11][12][13][14]
Electrospray Ionization Mass Spectrometry (ESI-MS)
The sample is dissolved in a suitable solvent and introduced into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z).[2][5][15][16][17]
Elemental Analysis
Elemental analysis for carbon, hydrogen, and nitrogen (CHN analysis) is typically performed using a combustion-based elemental analyzer. A weighed amount of the sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. This allows for the determination of the percentage composition of each element in the compound.[18][19][20][21][22]
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized batch of methyl isonipecotate hydrochloride.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. keyorganics.net [keyorganics.net]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Methyl isonipecotate, CasNo.2971-79-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. Methyl isonipecotate | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. jascoinc.com [jascoinc.com]
- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Electrospray Ionization Mass Spectrometry Methodology | FSU Office of Research [research.fsu.edu]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clariant.com [clariant.com]
- 20. azom.com [azom.com]
- 21. nmrmbc.com [nmrmbc.com]
- 22. researchgate.net [researchgate.net]
The Cornerstone of Modern Therapeutics: A Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl piperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its rigid piperidine scaffold is a common motif in numerous drugs, influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development. We delve into detailed experimental protocols for its synthesis and its conversion into prominent active pharmaceutical ingredients (APIs), present quantitative data on the biological activity of derived compounds, and visualize key signaling pathways and synthetic workflows to offer a holistic understanding of its significance.
Introduction
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate biological activity, solubility, and other physicochemical properties. This compound, as a readily available and reactive derivative, has emerged as a cornerstone intermediate for the synthesis of complex molecules, particularly in the development of analgesics and anticoagulants.[3][4] This guide will explore its synthesis and its instrumental role in the creation of high-impact therapeutics.
Synthesis of this compound
The efficient and scalable synthesis of this compound is critical for its widespread use in the pharmaceutical industry. Several synthetic routes have been developed, each with its own set of advantages and disadvantages.
Synthesis from N-Boc Protected Piperidine
A common and high-yielding method involves the deprotection of a commercially available N-Boc (tert-butoxycarbonyl) protected precursor. This method is favored for its clean reaction profile and high purity of the final product.
Table 1: Comparison of Synthetic Routes for this compound and its Derivatives
| Synthetic Route | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
| Deprotection of N-Boc Piperidine | Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate | 4 M HCl in Ethyl Acetate | 99% | High yield, high purity, mild conditions. | Requires a protected starting material. |
| Esterification of 1-Methylisonipecotic Acid | 1-Methylisonipecotic acid hydrochloride | Thionyl chloride, Methanol | 87% | Readily available starting material. | Use of corrosive and hazardous thionyl chloride. |
| Reductive Amination | Isonipecotic acid, Formaldehyde | Formic acid, Palladium on carbon | 91% (for the N-methylated acid) | One-pot reaction. | Requires hydrogenation, catalyst handling.[5] |
| From 4-Picoline-2-carboxylic acid ethyl ester | 4-Picoline-2-carboxylic acid ethyl ester | Hydrogenation (High Pressure) | - | Direct route to a substituted piperidine. | Requires high-pressure hydrogenation, specialized equipment, potential safety hazards.[4] |
Experimental Protocol: Synthesis from Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate
This protocol details the synthesis of this compound via the deprotection of its N-Boc derivative.
Materials:
-
Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate
-
4 M Hydrochloric acid in Ethyl Acetate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (1 equivalent) in a minimal amount of Dichloromethane.
-
To the stirred solution, add 4 M Hydrochloric acid in Ethyl Acetate (2 equivalents).
-
Stir the reaction mixture at room temperature for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is this compound. The product is typically of high purity and can be used in subsequent steps without further purification.
Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is a key precursor for several commercially successful drugs. Its structure is central to the pharmacophore of these molecules, dictating their interaction with biological targets.
Remifentanil: A Potent, Short-Acting Opioid Analgesic
Remifentanil is an ultra-short-acting synthetic opioid used for analgesia and sedation during surgery.[6] The piperidine core of remifentanil is derived from methyl piperidine-4-carboxylate.
Table 2: Biological Activity of Drugs Derived from this compound
| Drug | Target | Biological Activity Metric | Value |
| Remifentanil | µ-opioid receptor | Kᵢ | 1.346 nM[7] |
| EC₅₀ (for blunting cardiovascular response) | 2.19 - 3.91 ng/mL[8][9] | ||
| Argatroban | Thrombin | IC₅₀ (for fibrin-bound thrombin) | 2.8 µM[10] |
| Kᵢ | ~39 nM[11] |
Experimental Protocol: Synthesis of a Key Remifentanil Intermediate
The synthesis of remifentanil involves the initial conversion of this compound to methyl 4-(phenylamino)piperidine-4-carboxylate, a key intermediate.
Materials:
-
This compound
-
Aniline
-
Potassium cyanide (KCN)
-
Acetic acid
-
Isopropanol
-
Ammonium hydroxide
-
Chloroform
-
Sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a cooled (ice bath) mixture of 1-benzyl-4-piperidone, potassium cyanide, and aniline in isopropanol, slowly add acetic acid.[12]
-
Heat the mixture at reflux for 4 hours.[12]
-
Cool the reaction to room temperature and pour it into a mixture of ice and concentrated ammonium hydroxide.[12]
-
Extract the aqueous layer with chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.
-
The nitrile is then hydrolyzed to a carboxylic acid and subsequently esterified to the methyl ester. A more direct synthesis of the methyl ester from the nitrile can be achieved by treatment with methanolic hydrogen chloride.[12]
-
The benzyl group is then removed via hydrogenation to yield methyl 4-(phenylamino)piperidine-4-carboxylate.
Note: This is a multi-step process. The provided protocol is a condensed version of the initial steps. The subsequent acylation and alkylation steps lead to the final Remifentanil molecule.
Argatroban: A Direct Thrombin Inhibitor
Argatroban is a synthetic direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia. The (2R, 4R)-4-methylpiperidine-2-carboxylic acid moiety of Argatroban is a key structural component, and its synthesis can be traced back to piperidine-based starting materials.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes associated with drugs derived from this compound can aid in understanding their mechanism of action and synthesis.
Delta-Opioid Receptor Signaling Pathway
Remifentanil, like other opioids, exerts its effects by agonizing opioid receptors. The following diagram illustrates the general signaling cascade initiated by the activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR).
Caption: Delta-Opioid Receptor Signaling Pathway.
General Workflow for API Synthesis from a Key Intermediate
The synthesis of an API from a key intermediate like this compound follows a structured workflow from initial reaction to final product formulation.
Caption: General API Synthesis Workflow.
Conclusion
This compound is an undeniably vital building block in the landscape of medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of life-changing medications. The case studies of Remifentanil and Argatroban highlight the profound impact of this seemingly simple intermediate on modern medicine. As drug discovery continues to evolve, the strategic use of such well-established and versatile scaffolds will remain a cornerstone of designing the next generation of therapeutics. This guide serves as a foundational resource for researchers and professionals in the field, providing both the theoretical background and practical methodologies to leverage the full potential of this compound in their synthetic endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. scllifesciences.com [scllifesciences.com]
- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 5. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. API vs Intermediate: Understand the key differences! [chemoxpharma.com]
- 9. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]
- 10. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Piperidine Carboxylate Derivatives
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its derivatives are integral to over twenty classes of drugs, targeting conditions from neurological disorders to cancer.[2][5] Among the most significant of these are the piperidine carboxylate derivatives, which serve as both biologically active molecules and versatile intermediates for complex pharmaceutical synthesis.[3][6] This guide delves into the discovery, history, and core synthetic methodologies of these crucial compounds, providing detailed experimental insights and data for the modern researcher.
Historical Context: From Pepper to Pharmaceuticals
The story begins with the isolation of the parent heterocycle, piperidine. In 1850, Scottish chemist Thomas Anderson first reported obtaining piperidine from the reaction of piperine—the alkaloid responsible for the pungency of black pepper—with nitric acid.[1] This discovery unveiled a new class of nitrogenous heterocycles, but the full synthetic potential of the piperidine core would not be realized until the 20th century with the advent of catalytic hydrogenation.
The primary route to the piperidine ring is the hydrogenation of pyridine, a process that became a cornerstone of industrial and laboratory synthesis.[1][4] The development of methods to synthesize piperidine carboxylic acids by hydrogenating their pyridinecarboxylic acid precursors marked a significant milestone. Early attempts, however, were often plagued by low yields and side reactions, most notably decarboxylation, where the carboxyl group is lost during the reduction process.[7][8] Groundbreaking work in the 1960s, particularly by chemist Morris Freifelder, demonstrated that catalysts like rhodium and platinum oxide could effectively reduce the pyridine ring while preserving the carboxyl group, especially when reaction conditions such as solvent and pH were carefully controlled.[7][9] This breakthrough opened the door to the efficient synthesis of the three main isomers: pipecolic acid, nipecotic acid, and isonipecotic acid.
Core Piperidine Carboxylate Isomers: Synthesis and Significance
The position of the carboxyl group on the piperidine ring dictates the molecule's chemical properties and biological applications. The three primary isomers—2-, 3-, and 4-piperidinecarboxylic acid—are foundational building blocks in drug discovery.
Pipecolic acid is the simplest homolog of proline and is found in various natural sources. Its synthesis is most commonly achieved through the catalytic hydrogenation of picolinic acid (pyridine-2-carboxylic acid). The proximity of the carboxyl group to the ring nitrogen enhances the neutralizing effect on the basic piperidino nitrogen, facilitating the reduction with platinum oxide catalyst even in a neutral medium.[7]
Nipecotic acid is arguably the most pharmacologically significant of the simple piperidine carboxylates. It is a potent inhibitor of the gamma-aminobutyric acid (GABA) transporter (GAT), preventing the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[10][11] This mechanism of action makes it a valuable lead structure for anticonvulsant drugs.[11][12] The synthesis of nipecotic acid from nicotinic acid (pyridine-3-carboxylic acid) was historically challenging due to decarboxylation.[8] A key innovation was the use of a rhodium-on-alumina catalyst in an aqueous ammonia solution, which successfully prevents decarboxylation and provides high yields.[8][13]
Isonipecotic acid is a highly versatile building block in organic chemistry and a crucial intermediate for pharmaceuticals targeting pain, neurological disorders, and inflammatory conditions.[14] Its symmetrical structure and the accessibility of its carboxyl and amine functionalities make it an ideal scaffold for chemical modification. The synthesis involves the hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid), which proceeds smoothly with catalysts like platinum oxide.[7][15] The nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to allow for selective reactions at the carboxylic acid position.[14]
Found in the areca nut, guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) and isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) are unsaturated analogs of nipecotic acid and isonipecotic acid, respectively.[16] Guvacine also acts as a GABA uptake inhibitor, while isoguvacine is a GABAA receptor agonist.[17][18] Their discovery highlighted the biological importance of this structural motif and spurred further research into synthetic derivatives.
Quantitative Data: Synthesis of Piperidine Carboxylic Acids
The following tables summarize key quantitative data from foundational and modern synthetic protocols for piperidine carboxylate derivatives.
Table 1: Catalytic Hydrogenation of Pyridinecarboxylic Acids
| Precursor | Product | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Picolinic Acid | Piperidine-2-carboxylic Acid | Platinum Oxide | Water | Room Temp | Low | ~100 | [7] |
| Nicotinic Acid | Piperidine-3-carboxylic Acid | 5% Rhodium on Alumina | Water, Ammonia | Room Temp | 2 atm | >95 | [8] |
| Nicotinic Acid HCl | Piperidine-3-carboxylic Acid HCl | Platinum Oxide | Water | Room Temp | Low | ~100 | [13] |
| Isonicotinic Acid | Piperidine-4-carboxylic Acid | Platinum Oxide | Water | Room Temp | Low | ~100 |[7] |
Table 2: Selected Piperidine Carboxylate Derivatives and Their Pharmacological Activity
| Compound | Derivative Type | Primary Target | Pharmacological Application | Reference |
|---|---|---|---|---|
| Nipecotic acid | Piperidine-3-carboxylic acid | GABA Transporter (GAT1) | Anticonvulsant (lead compound) | [10][11] |
| Tiagabine | N-substituted nipecotic acid derivative | GABA Transporter (GAT1) | Anticonvulsant drug | [11] |
| Guvacine | Tetrahydropyridine-3-carboxylic acid | GABA Transporter (GAT1) | GABA uptake inhibitor | [17][19] |
| Isoguvacine | Tetrahydropyridine-4-carboxylic acid | GABAA Receptor | GABAA receptor agonist | [18] |
| Ceritinib | Piperidine derivative intermediate | Anaplastic Lymphoma Kinase (ALK) | Anticancer agent |[2] |
Key Experimental Protocols
The following protocols are representative of the fundamental synthetic methods for preparing piperidine carboxylate derivatives.
-
Reactor Setup: Place a suspension of nicotinic acid (6.15 g) in water (50 cc) into a Parr-shaker hydrogenation apparatus.
-
Basification: Add 28% aqueous ammonia (5.5 cc) to the suspension to form an ammonium salt solution.
-
Catalyst Addition: Add 5% rhodium-on-alumina catalyst (2.4 g) to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen to 2 atmospheres. Maintain the reaction at room temperature with shaking. Hydrogen uptake is typically complete in under 4 hours.
-
Workup: Once the reaction is complete, filter off the catalyst.
-
Isolation: Concentrate the filtrate to dryness under reduced pressure. To ensure complete removal of water, treat the residue with anhydrous benzene and reconcentrate. The resulting residue is nipecotic acid of excellent purity.
-
Dissolution: Dissolve isonipecotic acid in a suitable solvent, such as a mixture of water and a miscible organic solvent like dioxane or THF.
-
Base Addition: Add a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the piperidine nitrogen.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to a pH of ~3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure N-BOC-piperidine-4-carboxylic acid.
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz provide clear visual representations of workflows, pathways, and molecular relationships.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fuaij.com [fuaij.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Areca nut - Wikipedia [en.wikipedia.org]
- 17. GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, guvacine and cis-4-hydroxynipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoguvacine - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Methyl Piperidine-4-Carboxylate Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl piperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its versatile structure, featuring a secondary amine and a methyl ester, allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of numerous active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and critical applications as a pharmaceutical intermediate, with a focus on its role in the development of analgesics and peripherally acting opioid receptor antagonists. Detailed experimental protocols for its synthesis and subsequent modifications are presented, alongside key analytical data and safety information. Furthermore, this document illustrates its utility through synthetic workflows and the mechanisms of action of resulting drug molecules.
Chemical and Physical Properties
This compound is a white to yellow solid at room temperature.[1] It is characterized by the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 179.64 g/mol | [2][3] |
| CAS Number | 7462-86-4 | [2] |
| Melting Point | 160 °C | [2] |
| Boiling Point | 85-90 °C | [2] |
| Density | 1.06 g/cm³ | [2] |
| Flash Point | 89 °C | [2] |
| Solubility | Slightly soluble in water. | [4] |
| Purity (Typical) | ≥97% | [5] |
| Physical Form | White to Yellow Solid | [1][5] |
Spectral Data for Characterization
| Analytical Method | Data | Reference(s) |
| ¹H NMR (400 MHz, CD₃OD) | δ 3.73 (s, 3H), 3.44-3.39 (m, 2H), 3.15-3.09 (m, 2H), 2.82-2.77 (m, 1H), 2.21-2.16 (m, 2H), 1.99-1.89 (m, 2H) | [6] |
| Mass Spectrometry (ESI) | m/z 144.2 [M + H - HCl]⁺ | [6] |
Synthesis and Experimental Protocols
This compound is commonly synthesized from its N-Boc protected precursor, methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate. The deprotection is typically achieved under acidic conditions.
Synthesis of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group.
-
Reaction Scheme:
Synthesis of the target compound.
-
Experimental Protocol:
-
To a solution of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (8.88 mmol, 2.16 g) in dichloromethane (DCM, 3 mL), add a 4 M solution of hydrochloric acid in ethyl acetate (EtOAc, 6 mL).[6]
-
Stir the reaction mixture at room temperature for 1.5 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by concentration under reduced pressure.
-
The resulting white solid is this compound (yield: 99%).[6]
-
The product can be further purified by recrystallization if necessary.
-
Key Downstream Reactions
The secondary amine of the piperidine ring is a key site for modification. N-alkylation is a common subsequent reaction to introduce various substituents.
-
General Workflow:
General workflow for N-alkylation.
-
Experimental Protocol (General):
-
Neutralize this compound to its free base form using a suitable base (e.g., sodium bicarbonate or triethylamine) in an appropriate solvent.
-
To a solution of the free base in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate).[7]
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) dropwise at room temperature or 0 °C.[7]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[7]
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.
-
Experimental Protocol (Alkaline Hydrolysis):
-
Dissolve the methyl piperidine-4-carboxylate derivative in a suitable solvent mixture (e.g., methanol/water).
-
Add an excess of an aqueous base solution, such as sodium hydroxide or potassium hydroxide.[8]
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).[8]
-
Cool the reaction mixture to room temperature and remove the alcohol by distillation.[8]
-
Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[8]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several important drugs. Its bifunctional nature allows for the construction of complex molecular architectures.
Synthesis of Pethidine (Meperidine)
Pethidine (also known as meperidine) is a synthetic opioid analgesic.[1] While the classical synthesis of pethidine does not start from methyl piperidine-4-carboxylate, a plausible modern synthetic route could involve its N-methylation followed by the introduction of the 4-phenyl group. A more direct route involves the reaction of N,N-bis-(2-chloroethyl)-N-methylamine with benzyl cyanide.[9][10]
-
General Synthetic Workflow for Phenylpiperidine Analgesics:
Workflow for Pethidine-like compounds.
-
Mechanism of Action of Pethidine: Pethidine acts primarily as an agonist at the μ-opioid receptor in the central nervous system.[1][11] This interaction inhibits the transmission of pain signals.[12]
Pethidine's mechanism of action.
Synthesis of Alvimopan
Alvimopan is a peripherally acting μ-opioid receptor antagonist used to accelerate gastrointestinal recovery after surgery.[][14][15] Its synthesis is a multi-step process where a substituted piperidine core is essential.[16][17] While various synthetic routes exist, they all rely on the construction of a specifically substituted piperidine ring.
-
Mechanism of Action of Alvimopan: Alvimopan competitively binds to μ-opioid receptors in the gastrointestinal tract, antagonizing the effects of opioid analgesics on gut motility and secretion without affecting central analgesia.[14][15]
Alvimopan's mechanism of action.
Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[15]
-
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust.
-
Use only in a well-ventilated area.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store under an inert atmosphere and protect from moisture.[15]
-
Conclusion
This compound is a fundamentally important intermediate for the pharmaceutical industry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the development of a diverse range of therapeutic agents. A thorough understanding of its properties, synthetic transformations, and handling requirements is essential for its effective and safe utilization in drug discovery and development. The examples of pethidine and alvimopan highlight the critical role of the piperidine scaffold in accessing drugs that modulate key physiological pathways, underscoring the continued importance of this intermediate in medicinal chemistry.
References
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. parchem.com [parchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | 7462-86-4 [sigmaaldrich.com]
- 6. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. scribd.com [scribd.com]
- 11. radiusanesthesia.com [radiusanesthesia.com]
- 12. Pethidine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 14. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 16. benchchem.com [benchchem.com]
- 17. medkoo.com [medkoo.com]
Commercial Sourcing and Quality Control of Methyl Piperidine-4-carboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl piperidine-4-carboxylate hydrochloride (CAS No. 7462-86-4) is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its piperidine core is a common motif in drug discovery, making access to high-purity starting materials essential for reproducible and reliable research and development. This technical guide provides an in-depth overview of the commercial supplier landscape for this compound, detailed experimental protocols for its synthesis, and a comprehensive guide to its quality control.
Commercial Suppliers and Pricing
The availability and pricing of this compound can vary significantly between suppliers, based on purity, quantity, and lead times. Below is a summary of representative commercial suppliers and their offerings.
| Supplier | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 97% | 5 g | $23.00 |
| 10 g | $28.75 | ||
| 25 g | $34.50 | ||
| Thermo Scientific Chemicals | 98% | 100 g | $182.00 |
| Amerigo Scientific | 95% | N/A | Contact for Price |
| Anhui Dexinjia Biopharm Co., Ltd. | >98% | kg | $15.00 - $50.00 |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | kg | $10.00 |
| Ouhuang Engineering Materials (Hubei) Co., Ltd. | 99.92% | kg | $5.00 |
| Synthonics Research Laboratories (via IndiaMART) | 97% | 25 g | ~ $167.00 (₹ 12500) |
| 1st Scientific LLC | 98% | 5 g | $4.00 |
| 10 g | $5.00 | ||
| 25 g | $7.00 | ||
| 100 g | $25.00 |
Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.
Experimental Protocol: Synthesis from N-Boc-piperidine-4-carboxylic acid methyl ester.[1]
Materials:
-
N-Boc-piperidine-4-carboxylic acid methyl ester
-
4 M Hydrochloric Acid in Ethyl Acetate
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
Procedure:
-
Dissolve N-Boc-piperidine-4-carboxylic acid methyl ester in a minimal amount of dichloromethane in a round bottom flask.
-
To this solution, add a 4 M solution of hydrochloric acid in ethyl acetate. A typical molar excess of HCl is used to ensure complete deprotection.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is this compound. The product can be further purified by recrystallization if necessary.
Synthesis Workflow
Caption: Synthesis of this compound.
Quality Control and Characterization
Ensuring the identity and purity of this compound is critical for its application in research and drug development. A comprehensive quality control process typically involves a combination of spectroscopic and chromatographic techniques.
Certificate of Analysis (CoA) Specifications
A typical Certificate of Analysis for this compound should include the following information:
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Purity | ≥ 97% (typical) | HPLC or GC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | As per ICH guidelines | Headspace GC |
Key Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of the compound. The characteristic proton signals for this compound are well-defined and can be used for unambiguous identification.[1]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound. A suitable column and mobile phase are used to separate the main component from any impurities.
-
Gas Chromatography (GC): GC can also be employed for purity assessment, particularly for identifying and quantifying volatile impurities.
Supplier Selection Logic
The selection of a suitable supplier involves a logical process that balances cost, quality, and availability.
Caption: Logical workflow for selecting a chemical supplier.
Conclusion
The procurement of this compound requires careful consideration of supplier reputation, product quality, and cost-effectiveness. By understanding the available commercial options, common synthetic routes, and robust quality control methodologies, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
An In-depth Technical Guide to the Safe Handling of Methyl piperidine-4-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.
Chemical and Physical Properties
This compound is a white to off-white solid. Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 7462-86-4 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 179.64 g/mol | [2][4] |
| Melting Point | 160°C | [2] |
| Boiling Point | 85-90°C | [2] |
| Flash Point | 89°C | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | Room temperature or under inert gas (nitrogen or Argon) at 2-8°C | [2][5] |
Hazard Identification and Classification
This compound is classified as harmful and an irritant. The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[2][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][4][6] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[2][4][6] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (May cause respiratory irritation)[4][6] |
Hazard Statements: H302, H315, H319, H335[4][5]
Experimental Protocols: Safe Handling and Personal Protection
Strict adherence to the following protocols is mandatory to ensure personal and environmental safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential. The following diagram outlines the required PPE for handling this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not breathe dust.[7] Wash hands thoroughly after handling.[7][9] Keep away from heat, sparks, and open flames.[7][11]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[7][10] Store locked up.[7][11] Incompatible materials to avoid include strong oxidizing agents, and acids.[7][12]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures
The following flowchart details the appropriate first aid response to various types of exposure.
Caption: First aid procedures for exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[7][10][11]
-
Special Hazards: Combustion may produce carbon monoxide and nitrogen oxides.[10]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]
Accidental Release Measures
The following workflow should be initiated in the event of a spill.
Caption: Workflow for responding to an accidental release of this compound.
Disposal Considerations
Dispose of this material and its container at a licensed hazardous-waste disposal plant.[7] Do not allow the product to enter drains.[12] All disposal practices must be in accordance with local, state, and federal regulations.
Disclaimer: This document is intended as a guide and is not exhaustive. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound | 7462-86-4 [chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7462-86-4 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. peptide.com [peptide.com]
Methodological & Application
Synthesis of Methyl piperidine-4-carboxylate from N-Boc-piperidine-4-carboxylic acid methyl ester
Application Note: Synthesis of Methyl Piperidine-4-carboxylate
Topic: A Detailed Protocol for the Acid-Catalyzed Deprotection of N-Boc-piperidine-4-carboxylic acid methyl ester.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed protocols for the synthesis of Methyl piperidine-4-carboxylate via the deprotection of its N-Boc-protected precursor, N-Boc-piperidine-4-carboxylic acid methyl ester. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] Methyl piperidine-4-carboxylate is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules.[3][4][5] This document outlines two common and efficient methods for Boc deprotection using hydrochloric acid (HCl) and trifluoroacetic acid (TFA), complete with experimental workflows, quantitative data summaries, and a mechanistic overview.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[5] Its structural and physicochemical properties often enhance a molecule's druggability, metabolic stability, and pharmacokinetic profile.[5] Consequently, the efficient synthesis of functionalized piperidine derivatives like Methyl piperidine-4-carboxylate is of significant interest to drug development professionals.
The synthesis of this key intermediate often involves the use of a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The Boc group is ideal for this purpose and is typically removed in the final steps of a synthetic sequence. The deprotection is an acid-catalyzed elimination reaction that proceeds cleanly and often in high yield.[2][6] This note focuses on providing reliable and reproducible protocols for this critical transformation.
Reaction Mechanism and Pathway
The acid-catalyzed deprotection of the N-Boc group proceeds through a well-established mechanism.[6] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., HCl or TFA).[2] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][6] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free secondary amine as its corresponding salt (e.g., hydrochloride or trifluoroacetate).[1][6] The tert-butyl cation typically gets quenched or deprotonates to form isobutylene gas.[6]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Applications in Drug Development
Methyl piperidine-4-carboxylate is a versatile building block used in the synthesis of a variety of pharmaceutical agents. Its applications include:
-
Reactant for C-H Activation: It is used in directed transition metal-catalyzed sp3 C-H activation reactions for the C-2 arylation of piperidines.[4]
-
Synthesis of Inhibitors: The compound serves as a precursor for orally available naphthyridine protein kinase D inhibitors.[4]
-
Antitubercular Agents: It is a key starting material in the development of novel antitubercular drugs.[4]
-
General Scaffolding: The piperidine ring is a fundamental component in drugs targeting various conditions, and this ester provides a convenient handle for further chemical modifications.[7][8]
Experimental Protocols
An overview of the general experimental workflow is presented below. This involves dissolving the starting material, adding the acidic reagent, monitoring the reaction, and finally working up and isolating the product.
Caption: General experimental workflow for N-Boc deprotection.
Protocol 1: Deprotection using Hydrochloric Acid (HCl)
This protocol is adapted from a procedure that specifically details the conversion of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate to its hydrochloride salt with a reported yield of 99%.[9]
Materials and Equipment:
-
N-Boc-piperidine-4-carboxylic acid methyl ester
-
4 M Hydrochloric acid in Ethyl Acetate (EtOAc) or Dioxane[9][10]
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add N-Boc-piperidine-4-carboxylic acid methyl ester (e.g., 2.16 g, 8.88 mmol).[9]
-
Dissolve the starting material in a minimal amount of dichloromethane (e.g., 3 mL).[9]
-
To this solution, add a solution of 4 M HCl in ethyl acetate (e.g., 6 mL).[9] Alternatively, 4 M HCl in dioxane is commonly used and effective.[10][11]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1.5 to 16 hours).[9][10]
-
Upon completion, remove the solvent by concentrating the mixture under reduced pressure using a rotary evaporator.[9]
-
The resulting white solid is the desired product, Methyl piperidine-4-carboxylate hydrochloride, which can be used in the next step without further purification.[9]
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general and highly effective method for Boc deprotection.[12]
Materials and Equipment:
-
N-Boc-piperidine-4-carboxylic acid methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-piperidine-4-carboxylic acid methyl ester in dichloromethane (e.g., a 0.1-0.5 M solution) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid to the solution. A common ratio is between 20% and 50% TFA in DCM (v/v).[12][13] For example, add an equal volume of TFA as the solvent used.[12]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-3 hours). The evolution of CO2 gas may be observed.[2]
-
Once the reaction is complete, concentrate the solution in vacuo to remove the excess TFA and solvent.
-
The resulting residue is the trifluoroacetate salt of the product. If the free amine is required, an aqueous basic work-up (e.g., washing with saturated NaHCO3 solution) followed by extraction with an organic solvent would be necessary.[12]
Data Summary
The following table summarizes various conditions reported in the literature for the acid-catalyzed deprotection of N-Boc protected amines.
| Method/Reagents | Solvent(s) | Time | Temperature | Yield | Reference(s) |
| 4 M HCl in EtOAc | Dichloromethane (DCM) | 1.5 h | Room Temp. | 99% | [9] |
| 4 M HCl in Dioxane | Dioxane | 16 h | Room Temp. | High Yield | [10] |
| 6 N HCl (aqueous) | Ether/Water | Not specified | Room Temp. | High Yield | [14] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-3 h | 0°C to Room Temp. | >95% (Typical) | [12] |
| Conc. HCl | Acetone/Water | Not specified | Not specified | Good (79-88%) |
Safety Precautions
-
Strong Acids: Both hydrochloric acid and trifluoroacetic acid are highly corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Gas Evolution: The deprotection reaction releases carbon dioxide and potentially isobutylene as gaseous byproducts. Ensure the reaction is not performed in a sealed system to avoid pressure build-up.[1][6]
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 7462-86-4 [chemicalbook.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. peptide.com [peptide.com]
- 14. jgtps.com [jgtps.com]
Application Notes and Protocols for the Esterification of Piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of piperidine-4-carboxylic acid, a key building block in the synthesis of a wide range of pharmaceutical compounds. The protocols cover the preparation of methyl, ethyl, and tert-butyl esters, which are common intermediates in drug discovery and development. Furthermore, this guide includes a comparative analysis of different esterification methods and a visualization of a relevant biological signaling pathway to provide context for the application of these compounds.
Introduction
Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). As a partial agonist of the GABA-A receptor, its derivatives are of significant interest in the development of therapeutics for neurological disorders. The esterification of the carboxylic acid moiety is a fundamental step in the synthesis of more complex molecules with tailored pharmacological profiles, including tranquilizers, antiarrhythmic drugs, and monoamine neurotransmitter re-uptake inhibitors. The choice of ester group can significantly influence the physicochemical properties of the resulting molecule, such as solubility, stability, and cell permeability.
Comparative Data of Esterification Methods
The following table summarizes quantitative data for various methods of esterifying piperidine-4-carboxylic acid, allowing for an easy comparison of reaction conditions and yields.
| Ester Type | Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Ester | Alkylation | N-Boc-piperidine-4-carboxylic acid, Iodomethane | K₂CO₃ | DMF | Room Temp. | 3 | High | [1] |
| Diazoalkane | N-Boc-piperidine-4-carboxylic acid, Trimethylsilyl diazomethane | - | Acetonitrile/Methanol | 0 to RT | 3.5 | 90 | [1] | |
| Fischer-Speier | Piperidine-4-carboxylic acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | - | - | [2] | |
| Ethyl Ester | Fischer-Speier | Piperidine-4-carboxylic acid, Ethanol | Thionyl chloride | Ethanol | Reflux | 48 | 94 | [3] |
| tert-Butyl Ester | Steglich-type | Carboxylic Acid, tert-Butanol | EDC, DMAP | Dichloromethane | - | - | 40-60 | [4] |
| Acid-catalyzed | Carboxylic Acid, Isobutene | Strong Acid | - | - | - | High | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of methyl, ethyl, and tert-butyl esters of piperidine-4-carboxylic acid are provided below.
Protocol 1: Synthesis of Methyl Piperidine-4-carboxylate
This protocol describes the methylation of N-Boc-protected piperidine-4-carboxylic acid followed by deprotection.
Method A: Using Iodomethane [1]
-
Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 1.0 equivalent) and iodomethane (0.65 mL).
-
Reaction: Stir the mixture at room temperature for three hours.
-
Work-up: Pour the reaction mixture into 10% aqueous potassium carbonate (100 mL) and extract with EtOAc (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
-
Deprotection (if required): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Method B: Using Trimethylsilyl diazomethane [1]
-
Reaction Setup: Suspend 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (12.14 g) in acetonitrile (100 mL) and methanol (10 mL) at 0 °C.
-
Reaction: Add a 2.0 M solution of trimethylsilyl diazomethane in hexanes (52.9 mL) dropwise. Let the mixture stand for 30 minutes at 0 °C and then stir at room temperature for 3 hours.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography (n-hexane/EtOAc) to yield the methyl ester.
-
Deprotection (if required): The Boc-protecting group can be removed under acidic conditions.
Protocol 2: Synthesis of Ethyl Piperidine-4-carboxylate (Fischer-Speier Esterification)[3]
-
Reaction Setup: Dissolve piperidine-4-carboxylic acid (isonipecotic acid, 1.29 g) in absolute ethanol (50 ml).
-
Reaction: Cool the solution to 0°C and add thionyl chloride (2.91 ml) dropwise. Reflux the solution for 48 hours.
-
Work-up: Remove the solvent in vacuo. Dissolve the resulting yellow oil in EtOAc and wash with 10% NaOH.
-
Purification: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the ethyl ester as a clear oil.
Protocol 3: Synthesis of tert-Butyl Piperidine-4-carboxylate
This protocol outlines a general approach for the synthesis of tert-butyl esters, which can be adapted for piperidine-4-carboxylic acid.
Method: Acid-catalyzed reaction with Isobutene [5]
-
Reaction Setup: In a pressure vessel, dissolve piperidine-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or dioxane).
-
Reaction: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Cool the mixture and add an excess of condensed isobutene. Seal the vessel and allow it to warm to room temperature, stirring for several hours.
-
Work-up: Carefully vent the excess isobutene. Quench the reaction with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the general workflow for esterification and the biological context of piperidine-4-carboxylic acid derivatives as modulators of GABA-A receptor signaling.
Caption: General workflow for the esterification of piperidine-4-carboxylic acid.
References
- 1. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-Evaluation of the Ultrastructural Localization of Tonic GABA-A Receptors [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Methyl Piperidine-4-carboxylate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery, the modification of native peptide structures is a critical strategy to enhance their therapeutic properties. Peptidomimetics, which mimic the structure and function of natural peptides, often exhibit improved stability, bioavailability, and receptor selectivity.[1][2] One approach to creating peptidomimetics is the incorporation of non-natural amino acid scaffolds into the peptide backbone.[3] Methyl piperidine-4-carboxylate hydrochloride serves as a versatile building block for the synthesis of such peptidomimetics. The piperidine ring introduces conformational constraints and can modulate the physicochemical properties of the resulting peptide, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS). The focus is on the preparation of an N-Fmoc protected derivative suitable for incorporation into peptide chains using standard Fmoc-SPPS chemistry.
Data Presentation: Quantitative Parameters in Peptidomimetic Synthesis
The successful synthesis of peptidomimetics incorporating the piperidine-4-carboxylate scaffold is dependent on several quantitative factors. The following tables provide typical parameters and expected outcomes based on standard Fmoc-SPPS protocols.
Table 1: N-Terminal Fmoc Protection of Methyl Piperidine-4-carboxylate
| Parameter | Value | Notes |
| Starting Material | This compound | Commercially available. |
| Fmoc Protection Reagent | Fmoc-OSu (9-Fluorenylmethyloxycarbonyl succinimide) | A common and stable reagent for Fmoc protection.[6] |
| Base | NaHCO₃ (Sodium Bicarbonate) | Used to neutralize the hydrochloride and facilitate the reaction. |
| Solvent | Dioxane/Water or THF/Water | A biphasic system is often used for this type of reaction.[6] |
| Reaction Time | 12-24 hours | The reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | 80-95% | Yield can vary based on reaction scale and purification method. |
| Purification Method | Silica Gel Chromatography | To isolate the pure N-Fmoc protected product. |
Table 2: Solid-Phase Peptide Synthesis (SPPS) Parameters for Incorporating Fmoc-Piperidine-4-carboxylic Acid
| Parameter | Value/Reagent | Typical Range/Concentration | Notes |
| Resin | Rink Amide or Wang Resin | 0.4-0.8 mmol/g loading capacity | Choice of resin depends on the desired C-terminus (amide or carboxylic acid).[7] |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | Typically a two-step process (e.g., 3 min + 10 min).[5] |
| Coupling Reagents | HBTU/DIPEA, HATU/DIPEA, PyBOP/DIPEA, or DIC/HOBt | 3-5 equivalents | The choice of coupling reagent can impact efficiency, especially for sterically hindered building blocks.[4] |
| Coupling Time | 1-4 hours | Can be monitored using a Kaiser test.[8] | |
| Cleavage Cocktail | TFA/TIS/H₂O | 95%:2.5%:2.5% (v/v/v) | A standard cocktail for cleavage from the resin and removal of side-chain protecting groups.[9] |
| Crude Peptide Purity | 60-85% | Determined by RP-HPLC. Purity can be influenced by the sequence and coupling efficiency. | |
| Final Yield (after purification) | 10-40% | Highly dependent on the peptide length, sequence, and purification efficiency. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and incorporation of this compound into a peptide chain via Fmoc-SPPS.
Protocol 1: N-Terminal Fmoc Protection of Methyl Piperidine-4-carboxylate
This protocol describes the synthesis of Fmoc-piperidine-4-carboxylic acid methyl ester, a key building block for SPPS.
Materials:
-
This compound
-
Fmoc-OSu (9-Fluorenylmethyloxycarbonyl succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Neutralization: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 equivalents) portion-wise with stirring until gas evolution ceases.
-
Fmoc Protection: To the above solution, add a solution of Fmoc-OSu (1.1 equivalents) in dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add water and extract the product with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Fmoc-piperidine-4-carboxylic acid methyl ester.
Protocol 2: Incorporation of Fmoc-Piperidine-4-carboxylic Acid into a Peptide Chain via SPPS
This protocol outlines a single coupling cycle for the incorporation of the prepared Fmoc-piperidine-4-carboxylic acid building block into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Fmoc-piperidine-4-carboxylic acid (prepared in Protocol 1)
-
Coupling reagent (e.g., HBTU - 3 equivalents)
-
N,N'-Diisopropylethylamine (DIPEA - 6 equivalents)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM, peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-piperidine-4-carboxylic acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The completion of the coupling can be monitored using the Kaiser test.[8]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and finally with DMF (3-5 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Cleavage and Purification of the Piperidine-Containing Peptide
This protocol describes the final cleavage of the synthesized peptide from the resin and its subsequent purification.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][9][10]
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of peptidomimetics using Methyl piperidine-4-carboxylate HCl.
Potential Signaling Pathway Modulation
Peptidomimetics containing piperidine scaffolds have been shown to modulate various intracellular signaling pathways, particularly in the context of cancer.[4][11] The incorporation of a piperidine-4-carboxylate moiety can influence the peptide's interaction with protein targets, potentially leading to the inhibition of key signaling cascades involved in cell proliferation, survival, and migration.
Caption: Potential modulation of cancer-related signaling pathways by piperidine-containing peptidomimetics.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of Methyl Piperidine-4-Carboxylate Hydrochloride for the Synthesis of Novel Compounds
Introduction
Methyl piperidine-4-carboxylate is a versatile bifunctional molecule widely utilized as a scaffold in the synthesis of a diverse range of pharmaceutical compounds and biologically active molecules.[1][2] Its structure, featuring a secondary amine within the piperidine ring and a methyl ester at the 4-position, offers two key reactive sites for chemical modification. This allows for the systematic construction of compound libraries with varied physicochemical properties, crucial for structure-activity relationship (SAR) studies in drug discovery.[2][3]
These application notes provide detailed protocols for three common and effective derivatization strategies for methyl piperidine-4-carboxylate hydrochloride: N-Alkylation, N-Arylation, and Amide Coupling. The protocols are designed for researchers, scientists, and professionals in drug development, offering step-by-step instructions and representative data to guide the synthesis of novel piperidine-based compounds.
N-Alkylation of the Piperidine Nitrogen
N-alkylation is a fundamental transformation that introduces alkyl substituents onto the piperidine nitrogen. This modification is critical for modulating the basicity, lipophilicity, and steric profile of the molecule, which in turn can significantly influence its pharmacological properties. The reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide in the presence of a base.[4]
Representative Data for N-Alkylation
The following table summarizes representative data for the N-alkylation of piperidine derivatives with various alkyl halides, demonstrating the general applicability and expected yields for this transformation.
| Entry | Alkyl Halide | Base | Solvent | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | >90 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetonitrile | 85-95 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 80-90 |
| 4 | Propyl Iodide | NaH | DMF | >90 |
| 5 | Isopropyl Bromide | K₂CO₃ | Acetonitrile | 70-80 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.[4]
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF (5-10 mL per mmol of starting material).
-
Base Addition: Add potassium carbonate (2.5 eq) to the suspension. The hydrochloride salt will be neutralized in situ to release the free amine.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.[4]
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 70°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.
Workflow for N-Alkylation
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[5] This method allows for the introduction of a wide variety of aryl and heteroaryl groups onto the piperidine nitrogen, a crucial transformation for synthesizing compounds targeting CNS receptors and other biological targets. Success often requires careful selection of the palladium catalyst, ligand, and base.[5]
Representative Data for Buchwald-Hartwig N-Arylation
The table below presents representative data for the N-arylation of piperidine derivatives with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 85-95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 75-85 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 88-96 |
Note: Data is compiled from literature describing similar N-arylation reactions.[5] Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for N-Arylation
This protocol outlines a general procedure for the N-arylation of methyl piperidine-4-carboxylate using Buchwald-Hartwig conditions.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add methyl piperidine-4-carboxylate (1.2 eq, pre-neutralized from its HCl salt or add extra base) and the aryl halide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of aryl halide).[5]
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[5]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[5]
-
Extraction and Washing: Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[5]
Workflow for N-Arylation
Amide Coupling at the C-4 Position
Modification at the C-4 position typically involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a primary or secondary amine. This strategy is fundamental in medicinal chemistry for introducing a vast array of functional groups, enabling fine-tuning of a compound's properties for improved target engagement and ADME profile. A wide variety of coupling reagents are available, such as carbodiimides (e.g., EDC) and phosphonium salts (e.g., HATU).[6]
Representative Data for Amide Coupling
The table below provides representative data for the amide coupling of piperidine-4-carboxylic acid with various amines.
| Entry | Amine | Coupling Reagent | Additive | Solvent | Yield (%) |
| 1 | Benzylamine | EDC·HCl | HOBt | DMF | 85-95 |
| 2 | Aniline | HATU | DIPEA | DMF | 80-90 |
| 3 | Morpholine | T3P | Pyridine | DCM | 88-98 |
| 4 | Glycine methyl ester | EDC·HCl | HOBt | DCM/DMF | 80-90 |
Note: EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; HOBt = 1-Hydroxybenzotriazole; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA = N,N-Diisopropylethylamine; T3P = Propylphosphonic Anhydride. Yields are representative.[7][8]
Experimental Protocols
Protocol 3.2.1: Ester Hydrolysis
-
Setup: Dissolve this compound in a mixture of water and methanol.
-
Hydrolysis: Add an excess of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (e.g., 2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification: Carefully acidify the reaction mixture to pH ~4-5 with aqueous HCl (e.g., 1M HCl).
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude piperidine-4-carboxylic acid hydrochloride, which can often be used in the next step without further purification.
Protocol 3.2.2: Amide Coupling (EDC/HOBt)
Materials:
-
Piperidine-4-carboxylic acid (from step 3.2.1)
-
Amine (e.g., benzylamine, 1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Base (e.g., Triethylamine (TEA) or DIPEA, 2.5 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.0 eq) and the base (2.5 eq).
-
Coupling Agents: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) to the stirring solution at 0°C.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final amide.
Workflow for Amide Coupling
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
1H NMR Characterization of Methyl Piperidine-4-carboxylate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of Methyl piperidine-4-carboxylate hydrochloride. It includes a summary of expected spectral data, a comprehensive experimental protocol for sample preparation and analysis, and a workflow diagram for the characterization process. This information is intended to assist researchers in confirming the identity and purity of this compound, which is a valuable intermediate in pharmaceutical synthesis.
Introduction
This compound is a heterocyclic organic compound frequently utilized as a building block in the synthesis of various pharmaceutical agents. Accurate characterization of its structure and purity is paramount for ensuring the quality and efficacy of downstream products. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of its hydrogen atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester group and the protonated amine, leading to a downfield shift of the piperidine ring protons compared to neutral piperidine.
A summary of the reported ¹H NMR data for this compound in deuterated methanol (CD₃OD) is presented below.[1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.73 | Singlet (s) | 3H |
| H2, H6 (axial/equatorial) | 3.39 - 3.44 | Multiplet (m) | 2H |
| H2, H6 (axial/equatorial) | 3.09 - 3.15 | Multiplet (m) | 2H |
| H4 | 2.77 - 2.82 | Multiplet (m) | 1H |
| H3, H5 (axial/equatorial) | 2.16 - 2.21 | Multiplet (m) | 2H |
| H3, H5 (axial/equatorial) | 1.89 - 1.99 | Multiplet (m) | 2H |
Note: The exact chemical shifts and coupling constants can be influenced by solvent, concentration, and the specific NMR instrument used. The multiplets for the piperidine ring protons arise from complex spin-spin coupling.
Experimental Protocol
This section outlines a detailed protocol for the preparation and ¹H NMR analysis of this compound.
Materials:
-
This compound
-
Deuterated methanol (CD₃OD, 99.8% D) or other suitable deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CD₃OD) to the vial.
-
Cap the vial and vortex thoroughly to ensure complete dissolution of the solid. The solution should be clear and free of any particulate matter.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Typical acquisition parameters on a 400 MHz spectrometer might include:
-
Pulse width: ~30°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CD₃OD at 3.31 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (if resolvable) to assign the signals to the respective protons in the molecule.
-
Logical Workflow
The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.
Caption: Experimental workflow for 1H NMR characterization.
This structured approach ensures reliable and reproducible results, which are essential in research and drug development settings. The provided data and protocols serve as a valuable resource for the successful characterization of this compound.
References
Application Note: HPLC Purity Analysis of Methyl Piperidine-4-Carboxylate Hydrochloride
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the identification of potential impurities in Methyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC method is demonstrated to be precise, and suitable for quality control and assurance in research and drug development settings.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical intermediates. This document provides a detailed protocol for the HPLC analysis of this compound.
Experimental
A reverse-phase HPLC method was developed for the analysis of this compound. Due to the compound's limited UV chromophore, detection can be challenging. While UV detection at low wavelengths is possible, Charged Aerosol Detection (CAD) is recommended for more universal and sensitive detection of non-chromophoric compounds.[1]
Apparatus and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: OpenLab CDS or equivalent chromatography data system.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and autosampler vials.
Reagents and Standards
-
This compound reference standard: Purity ≥ 99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Trifluoroacetic acid (TFA): HPLC grade.
-
Methanol: HPLC grade (for sample preparation).
Protocols
Standard and Sample Preparation
Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer the weighed sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions are recommended:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 5% B |
| 2-15 min: 5% to 95% B | |
| 15-18 min: 95% B | |
| 18-18.1 min: 95% to 5% B | |
| 18.1-25 min: 5% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD at 210 nm or CAD |
Data Presentation
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Reference Standard | 8.52 | 1254321 | 99.8 | 99.8 |
| Sample Lot A | 8.51 | 1198765 | 98.5 | 98.5 |
| 4.23 (Impurity 1) | 8765 | 0.7 | ||
| 9.87 (Impurity 2) | 9876 | 0.8 |
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical Flow for Purity Assessment.
Conclusion
The described HPLC method provides a reliable and efficient means for determining the purity of this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate. The method can be readily implemented in a laboratory setting to ensure the quality of starting materials and intermediates in the drug development pipeline.
References
Application Note: Identification of Methyl Piperidine-4-carboxylate Hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl piperidine-4-carboxylate hydrochloride is a key pharmaceutical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Accurate and reliable identification and quantification of this compound are crucial for quality control during drug development and manufacturing. This application note provides a detailed protocol for the identification of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) method. The inherent polarity of the molecule presents a challenge for traditional reversed-phase chromatography, necessitating a carefully optimized approach.[2][3][4] This document outlines a robust method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry for selective and sensitive analysis.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C7H14ClNO2 | [5] |
| Molecular Weight | 179.65 g/mol | [6] |
| InChI Key | XAVNWNCTXQDFLF-UHFFFAOYSA-N | [6] |
| Form | White to Yellow Solid | [6] |
| Melting Point | 160°C | [7] |
| Boiling Point | 85-90°C | [7] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (97% purity or higher)[6]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methanol (LC-MS grade)[8]
-
0.22 µm syringe filters
Sample Preparation
Effective sample preparation is critical for accurate and reproducible LC-MS analysis by removing interferences and ensuring compatibility with the analytical system.[9][10][11]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For drug substance analysis, dissolve the sample in the 50:50 acetonitrile/water mixture to a final concentration within the calibration range. For analysis in complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.[10]
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove particulate matter.[12]
LC-MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | HILIC Column (e.g., TSKgel NH2-100, 3 µm, 2.0 mm ID x 5 cm)[13] |
| Mobile Phase A | 10 mM Ammonium acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium acetate in 95:5 Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | 95% B to 40% B over 5 minutes, hold for 2 minutes, return to 95% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MS/MS Transitions | |
| Precursor Ion (m/z) | 144.2 [M+H-HCl]+ |
| Product Ion 1 (m/z) | 84.1 (Quantitative) |
| Product Ion 2 (m/z) | 112.1 (Qualitative) |
Note: The MS/MS transitions are based on the protonated molecule of the free base (methyl piperidine-4-carboxylate) as the hydrochloride salt will dissociate in solution. The precursor ion m/z 144.2 corresponds to the [M+H]+ of the free base.[1]
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound under the specified LC-MS conditions.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Methyl piperidine-4-carboxylate | ~ 3.5 | 144.2 | 84.1 | 0.5 | 1.5 |
| 144.2 | 112.1 | - | - |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the LC-MS system.
Caption: Experimental workflow for LC-MS analysis.
Caption: Logical relationship of the LC-MS system components.
References
- 1. This compound | 7462-86-4 [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Methyl piperidine-4-carboxylate | CAS#:2971-79-1 | Chemsrc [chemsrc.com]
- 6. This compound | 7462-86-4 [sigmaaldrich.com]
- 7. parchem.com [parchem.com]
- 8. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 9. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 10. researchgate.net [researchgate.net]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. organomation.com [organomation.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
Methyl Piperidine-4-Carboxylate Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
Introduction: Methyl piperidine-4-carboxylate hydrochloride has emerged as a crucial building block for medicinal chemists, offering a versatile and readily functionalized scaffold for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including the piperidine ring, a common motif in many biologically active compounds, and the reactive carboxylate group, make it an ideal starting point for creating complex molecules with tailored pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel drugs targeting key biological pathways, including opioid receptors for pain management, bacterial enzymes for antimicrobial therapy, and coagulation factors for antithrombotic treatments.
Application Note I: Synthesis of δ-Opioid Receptor Modulators for Pain Management
The δ-opioid receptor (DOR) is a G-protein coupled receptor that plays a significant role in mediating analgesia, making it an attractive target for the development of novel painkillers with potentially fewer side effects than traditional μ-opioid receptor agonists. The piperidine moiety is a key pharmacophore in many DOR ligands, and this compound serves as an excellent starting material for the synthesis of potent and selective modulators.
Experimental Protocol: Synthesis of a Piperidine-Based DOR Agonist
This protocol outlines a general synthetic route for the preparation of a 4-substituted piperidine derivative targeting the δ-opioid receptor, adapted from literature procedures.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.5 eq).
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide) (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine ester.
Step 2: Amide Coupling
-
Hydrolyze the methyl ester of the N-alkylated piperidine derivative using a base such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water to obtain the corresponding carboxylic acid.
-
Dissolve the resulting carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), followed by the desired amine (1.1 eq) and a base like triethylamine (2.0 eq).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final compound by column chromatography to yield the target δ-opioid receptor modulator.
Quantitative Data: Biological Activity of Piperidine-Based DOR Modulators
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of representative piperidine derivatives at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).[1]
| Compound | MOR Ki (nM) | DOR Ki (nM) | MOR EC50 (nM) |
| 4 | 2.1 | 6.6 | 100 (Partial Agonist) |
| 5 | 2.5 | 10 | 150 (Partial Agonist) |
| 9 | 0.29 | 15 | 30 (Agonist) |
| 12 | 0.45 | 8.9 | 25 (Agonist) |
| Morphine | 6.3 | 171 | 194 (Agonist) |
Signaling Pathway: δ-Opioid Receptor Activation
Activation of the δ-opioid receptor by an agonist leads to the dissociation of the G-protein complex into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release, which contributes to the analgesic effect.
Caption: δ-Opioid Receptor Signaling Pathway.
Application Note II: Development of MenA Inhibitors as Antitubercular Agents
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the menaquinone (MK) biosynthesis pathway for its survival. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a critical component of this pathway and represents a promising target for novel antitubercular drugs. Piperidine-containing compounds have shown potent inhibitory activity against MenA.
Experimental Protocol: Synthesis of a Piperidine-Based MenA Inhibitor
This protocol describes a synthetic approach to a MenA inhibitor incorporating a piperidine scaffold, based on published methodologies.[2]
Step 1: Boc Protection of Piperidin-4-ylmethanol
-
To a solution of piperidin-4-ylmethanol (1.0 eq) in a mixture of THF and water, add sodium carbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the mixture at room temperature overnight.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield N-Boc-piperidin-4-ylmethanol.
Step 2: Mitsunobu Reaction
-
Dissolve N-Boc-piperidin-4-ylmethanol (1.0 eq), a substituted phenol (e.g., 3-hydroxybenzophenone) (1.1 eq), and triphenylphosphine (TPP) (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the product by column chromatography to obtain the desired ether.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected piperidine derivative as a TFA salt.
Step 4: Reductive Amination
-
Dissolve the deprotected piperidine (1.0 eq) and a suitable aldehyde (1.1 eq) in DCM.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and purify by column chromatography to afford the final MenA inhibitor.
Quantitative Data: In Vitro Activity of Piperidine-Based MenA Inhibitors
The following table presents the MenA enzyme inhibition (IC50) and the growth inhibition (GIC50) of M. tuberculosis for a series of piperidine-based inhibitors.[2][3]
| Compound | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |
| 10 | 12 ± 2 | 14 ± 0 |
| 11 | 22 ± 3 | 10 ± 1 |
| 14 | 12 ± 3 | 14 ± 0 |
| 29 | 18 ± 3 | 10 ± 1 |
| 31 | 64 ± 23 | 8 ± 1 |
Experimental Workflow: MenA Inhibitor Synthesis
The following diagram illustrates the general workflow for the synthesis of MenA inhibitors starting from a piperidine derivative.
Caption: General workflow for MenA inhibitor synthesis.
Application Note III: Synthesis of Argatroban Intermediate for Anticoagulant Therapy
Argatroban is a direct thrombin inhibitor used as an anticoagulant in patients with heparin-induced thrombocytopenia. A key intermediate in the synthesis of Argatroban is (2R, 4R)-4-methyl-2-piperidine carboxylic acid ethyl ester. While not directly synthesized from this compound due to the different substitution pattern, the synthesis of this crucial piperidine-based intermediate highlights the importance of this heterocyclic scaffold in drug development.
Experimental Protocol: Synthesis of (2R, 4R)-4-methylpiperidine-2-ethyl formate
The following protocol outlines a method for the synthesis of a key Argatroban intermediate.[4][5]
Step 1: Oxidation of 4-picoline-2-carboxylic acid ethyl ester
-
Charge a reactor with 4-picoline-2-carboxylic acid ethyl ester, phosphomolybdic acid, and purified water.
-
Slowly add hydrogen peroxide to the mixture.
-
Heat the reactor to a temperature between 0-80 °C and react for 4-8 hours.
-
After cooling to room temperature, adjust the pH of the reaction mixture to alkaline.
-
Extract the product with dichloromethane, concentrate the organic layer, and recrystallize from petroleum ether/ethyl acetate to obtain 4-picoline-2-carboxylic acid, ethyl ester N-oxide.
Step 2: Reduction to 4-methyl piperidine-2-carboxylic acid ethyl ester
-
Dissolve the N-oxide from the previous step in methanol.
-
Add anhydrous formic acid and 10% palladium on carbon.
-
React under normal pressure at a temperature of 0-50 °C for 1-20 hours.
-
Filter the catalyst and concentrate the solution.
-
The resulting 4-methyl piperidine-2-carboxylic acid ethyl ester can be further processed to obtain the hydrochloride salt.
Logical Relationship: Argatroban Synthesis
The synthesis of Argatroban involves the coupling of the piperidine-based intermediate with other key fragments.
Caption: Key components in Argatroban synthesis.
References
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 5. CN107043347A - Synthetic method of argatroban intermediate (2R, 4R) -4-methylpiperidine-2-ethyl formate - Google Patents [patents.google.com]
Application Notes and Protocols: Reactions of Methyl Piperidine-4-carboxylate Hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl piperidine-4-carboxylate hydrochloride is a versatile and highly valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast number of approved drugs and biologically active compounds. The secondary amine of the piperidine ring provides a convenient handle for introducing a wide range of substituents through reactions with various electrophiles. This functionalization allows for the systematic exploration of the chemical space around the piperidine core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.
These application notes provide a detailed overview of common reactions of this compound with different classes of electrophiles, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
General Considerations
Methyl piperidine-4-carboxylate is typically supplied as its hydrochloride salt to improve its stability and handling. Prior to its reaction with electrophiles, the free secondary amine must be liberated. This is usually achieved by treating the hydrochloride salt with a suitable base, either in a separate step or in situ. Common bases for this neutralization include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃). The choice of base and solvent is crucial and depends on the nature of the electrophile and the specific reaction conditions.
Reaction with Electrophiles: A Summary
The nucleophilic secondary amine of methyl piperidine-4-carboxylate readily reacts with a variety of electrophilic reagents. The most common transformations include N-alkylation, N-acylation, N-sulfonylation, reductive amination, and Michael additions. Each of these reactions provides access to a distinct class of N-substituted piperidine derivatives with unique physicochemical properties.
A general workflow for the derivatization of this compound is depicted below.
Caption: General workflow for the reaction of methyl piperidine-4-carboxylate with electrophiles.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the reaction of methyl piperidine-4-carboxylate with various electrophiles.
Table 1: N-Alkylation Reactions
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | RT | - | - | [1] |
| 3-(Bromomethyl)-3-methyloxetane | K₂CO₃ | Methanol | 90 (Microwave) | Overnight | - | |
| Alkyl bromide/iodide | - | Acetonitrile | RT | Several | - |
Table 2: N-Acylation Reactions
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propionyl chloride | Et₃N | Dichloroethane | Reflux | 3 | - | [2] |
| Benzoyl chloride | - | - | - | - | - | |
| Acetic anhydride | - | - | - | - | - |
Table 3: N-Sulfonylation Reactions
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted sulfonyl chlorides | DIPEA | DMF | 0 - RT | 12 | - | [3] |
Table 4: Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various aldehydes/ketones | Sodium triacetoxyborohydride | 1,2-Dichloroethane | RT | - | Good to excellent | [4] |
| Various aldehydes/ketones | Sodium borohydride/Boric acid | Solvent-free | RT | - | Very good | [4] |
| Aromatic aldehydes | H₂/Co-catalyst | Methanol | 80-120 | 4 | High | [5] |
Table 5: Michael Addition (Aza-Michael) Reactions
| Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α,β-Unsaturated ketones | Base | - | - | - | - | [6] |
| α,β-Unsaturated esters | Base | - | - | - | - | [6] |
| α,β-Unsaturated nitriles | Base | - | - | - | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperidine.
Protocol 2: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq.) and a base (e.g., triethylamine, 2.0-3.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to yield the pure N-acyl piperidine.
Protocol 3: General Procedure for N-Sulfonylation
-
To a solution of this compound (1.0 eq.) and a hindered base (e.g., DIPEA, 2.0-3.0 eq.) in an anhydrous solvent such as DMF or dichloromethane at 0 °C, add the sulfonyl chloride (1.0-1.2 eq.) dropwise.[3]
-
Allow the reaction mixture to stir at room temperature for several hours (typically 12 hours) until the starting material is consumed, as indicated by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired N-sulfonyl piperidine derivative.[3]
Protocol 4: General Procedure for Reductive Amination
-
To a mixture of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane, methanol, or THF), add a base (e.g., triethylamine, 1.0 eq.) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.[4]
-
Continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 5: General Procedure for Aza-Michael Addition
-
To a solution of this compound (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in a suitable solvent (e.g., THF, methanol), add the α,β-unsaturated compound (Michael acceptor, 1.0 eq.).[7]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the Michael adduct.
Applications in Drug Development
The N-substituted piperidine-4-carboxylates synthesized via these methods are key intermediates in the preparation of a wide array of pharmaceutical agents. The nature of the N-substituent profoundly influences the biological activity of the molecule. For instance, N-acylated piperidines are precursors to potent analgesics, while other derivatives have found applications as antipsychotics, antihistamines, and antiarrhythmics. The ability to readily diversify the N-substituent makes methyl piperidine-4-carboxylate an invaluable starting material in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
The reaction of this compound with a diverse range of electrophiles provides a robust and versatile platform for the synthesis of N-functionalized piperidine derivatives. The protocols and data presented herein offer a comprehensive guide for researchers to efficiently synthesize compound libraries for screening and to develop novel drug candidates. Careful selection of reaction conditions, including the base, solvent, and temperature, is paramount to achieving high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Methyl Piperidine-4-carboxylate using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of methyl piperidine-4-carboxylate (also known as methyl isonipecotate) from piperidine-4-carboxylic acid (isonipecotic acid) utilizing thionyl chloride. This esterification is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Introduction
The conversion of carboxylic acids to their corresponding methyl esters is a fundamental transformation in organic synthesis. For the synthesis of methyl piperidine-4-carboxylate, a common and efficient method involves the use of thionyl chloride (SOCl₂) in methanol. This approach offers a high-yield, one-pot procedure that is amenable to scale-up. The reaction proceeds through the in-situ formation of an acyl chloride or via acid-catalyzed Fischer esterification, both facilitated by thionyl chloride.[1][2]
Reaction Mechanism
The reaction of a carboxylic acid with thionyl chloride in the presence of an alcohol like methanol can proceed through two primary pathways:
-
Acyl Chloride Intermediate: The carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride. This intermediate is then immediately attacked by methanol to yield the methyl ester, with the release of sulfur dioxide and hydrochloric acid.[3][4]
-
Fischer-Speier Esterification: Thionyl chloride reacts with methanol to generate anhydrous hydrochloric acid (HCl) in situ. This HCl then acts as a catalyst for the direct esterification of the carboxylic acid with methanol, a process known as Fischer-Speier esterification.[1][2]
In a typical procedure where thionyl chloride is added to a mixture of the carboxylic acid and methanol, both mechanisms may be at play.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the synthesis of methyl piperidine-4-carboxylate and a closely related derivative using thionyl chloride.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine-4-carboxylic acid | Thionyl chloride, Methanol | Methanol | 0 - 5 | Not Specified | Sufficiently pure for next stage | [5] |
| 1-Methylisonipecotic acid hydrochloride | Thionyl chloride, Methanol | Methanol | -10 to 40 | 3 | 87 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Piperidine-4-carboxylate Hydrochloride [5]
This protocol details the synthesis of the hydrochloride salt of methyl piperidine-4-carboxylate.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend piperidine-4-carboxylic acid (10 mmol) in methanol (10 volumes, e.g., if you start with 1.29 g of acid, use 12.9 mL of methanol).
-
Cool the mixture to 0 - 5 °C in an ice bath with continuous stirring.
-
Slowly add thionyl chloride (15 mmol) dropwise to the cooled suspension. Maintain the temperature between 0 and 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, add acetone (5 volumes) to the reaction mixture.
-
Remove the solvents and excess thionyl chloride under reduced pressure using a rotary evaporator. This step helps to minimize the levels of residual methanol and thionyl chloride.
-
The resulting solid is this compound, which can be dried under vacuum. The product is often of sufficient purity for use in subsequent reactions.
Protocol 2: Synthesis of Methyl 1-methylpiperidine-4-carboxylate [6]
This protocol describes the synthesis of the N-methylated analog, starting from the corresponding N-methylated carboxylic acid hydrochloride.
Materials:
-
1-Methylisonipecotic acid hydrochloride
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in methanol (350 mL).
-
Cool the stirred solution to -10 °C using an ice-salt bath.
-
Add thionyl chloride (112.8 mL, 1.55 mol) dropwise to the solution, ensuring the temperature is maintained at -10 °C. The addition should take approximately 1 hour.
-
After the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to 40 °C.
-
Maintain the temperature at 40 °C for 2 hours.
-
Cool the solution and neutralize it to approximately pH 8 by the careful addition of a saturated aqueous solution of sodium carbonate.
-
Extract the product into methylene chloride (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid. (Reported yield: 136.88 g, 87%).
Safety Precautions
-
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction of thionyl chloride with methanol is exothermic and generates HCl and SO₂ gases, which are toxic and corrosive. Ensure slow, controlled addition and adequate cooling.
-
Handle all solvents and reagents in accordance with standard laboratory safety procedures.
Visualizations
Caption: Reaction pathway for the synthesis of methyl piperidine-4-carboxylate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl piperidine-4-carboxylate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl piperidine-4-carboxylate hydrochloride.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Yield in Fischer-Speier Esterification
Q1: My Fischer-Speier esterification of isonipecotic acid with methanol is resulting in a low yield. What are the possible reasons and how can I improve it?
A1: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction. The equilibrium between reactants (isonipecotic acid and methanol) and products (methyl piperidine-4-carboxylate and water) can limit the conversion.[1][2] To drive the reaction towards the product side and improve the yield, consider the following strategies:
-
Use of Excess Alcohol: Employing a large excess of methanol can shift the equilibrium towards the formation of the ester.[1]
-
Removal of Water: The water produced during the reaction can be removed to prevent the reverse reaction (hydrolysis of the ester). This can be achieved by:
-
Azeotropic Distillation: Using a solvent like toluene with a Dean-Stark apparatus to remove water as it forms.
-
Use of a Dehydrating Agent: Adding a dehydrating agent such as molecular sieves to the reaction mixture.
-
-
Catalyst Choice and Concentration: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.
Issue 2: Incomplete Reaction or Presence of Starting Material
Q2: After the reaction, I still observe a significant amount of unreacted isonipecotic acid in my crude product. How can I ensure the reaction goes to completion?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Reaction Time or Temperature: Fischer esterification can be slow. Ensure the reaction is refluxed for an adequate amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Catalyst Deactivation: The acidic catalyst might be neutralized if the starting materials or solvent are not sufficiently dry.
-
Equilibrium Limitations: As mentioned in Q1, the reaction may have reached equilibrium. Implementing strategies to shift the equilibrium will help drive the reaction to completion.
Issue 3: Formation of Side Products
Q3: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
A3: Potential side reactions in the synthesis of piperidine derivatives can include:
-
N-Alkylation: If a methylating agent is used in a separate step prior to esterification, there is a possibility of over-methylation.
-
Polymerization: Under harsh acidic conditions, some starting materials or products might be prone to polymerization.
-
Dehydration: Although less common for this specific substrate, strong acids can sometimes cause dehydration of secondary alcohols if present as impurities.
To minimize side products, it is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of reagents.
Issue 4: Difficulty in Product Isolation and Purification
Q4: I am having trouble isolating and purifying the final product, this compound. What are the recommended procedures?
A4: The hydrochloride salt is typically a solid. Isolation and purification can be achieved through:
-
Crystallization: The product can be crystallized from a suitable solvent system. A common method involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol) and then adding a less polar solvent (e.g., ethyl acetate or diethyl ether) to induce precipitation upon cooling.
-
Washing: The isolated solid should be washed with a cold, non-polar solvent to remove soluble impurities.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.
Issue 5: Incomplete Boc-Deprotection
Q5: When synthesizing from N-Boc-piperidine-4-carboxylate, the Boc-deprotection with HCl seems incomplete. What could be the issue?
A5: Incomplete Boc-deprotection can occur due to:
-
Insufficient Acid: Ensure a stoichiometric excess of hydrochloric acid is used, as it is consumed to form the hydrochloride salt of the product amine.[3]
-
Inadequate Reaction Time: While often fast, some substrates may require longer reaction times for complete deprotection. Monitor the reaction by TLC.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Dichloromethane or ethyl acetate are commonly used.[4] Using HCl in dioxane is also a widely accepted method.[5]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Isonipecotic acid | Methanol, Sulfuric Acid | Methanol | Not specified | General Fischer-Speier |
| 1-Methylisonipecotic acid hydrochloride | Thionyl chloride, Methanol | Methanol | 87% | --INVALID-LINK--[6] |
| N-Boc-piperidine-4-carboxylic acid methyl ester | 4M HCl in Ethyl Acetate | Dichloromethane | 99% | --INVALID-LINK--[4] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Isonipecotic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isonipecotic acid in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Salt Formation: Dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 2: Synthesis via Boc-Deprotection
-
Reaction Setup: Dissolve N-Boc-piperidine-4-carboxylic acid methyl ester in dichloromethane in a round-bottom flask.[4]
-
Acid Addition: Add a solution of 4M hydrochloric acid in ethyl acetate to the reaction mixture.[4]
-
Stirring: Stir the reaction mixture at room temperature for 1.5 hours.[4]
-
Isolation: Remove the solvent under reduced pressure to obtain this compound as a white solid.[4]
-
Purification: The product is often of high purity, but can be recrystallized if necessary.
Visualizations
Caption: Reaction pathway for Fischer-Speier esterification.
Caption: Experimental workflow for Boc-deprotection synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. This compound | 7462-86-4 [chemicalbook.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Purification of Methyl piperidine-4-carboxylate hydrochloride
Welcome to the technical support center for the purification of Methyl piperidine-4-carboxylate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing clear and actionable solutions to common challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar protic solvents and some polar aprotic solvents are good starting points. Based on literature for similar piperidine hydrochloride salts, suitable solvents include ethanol, isopropanol, or solvent mixtures such as ethanol/ethyl acetate and ethanol/ether.[1][2][3] A final selection should be based on small-scale solubility tests.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities. To remedy this, try adding a small amount of additional hot solvent to decrease the saturation level. Ensure a slow cooling rate, as rapid cooling can also promote oiling out. If the problem persists, consider purifying the crude material by another method, like column chromatography, before attempting recrystallization again.
Q3: I am getting a very low yield after recrystallization. What are the possible reasons?
A3: Low recovery can be due to several factors. Using too much solvent during the initial dissolution step is a common cause. It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound. Another reason could be incomplete precipitation. Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation. Also, avoid washing the collected crystals with an excessive amount of cold solvent, as this will dissolve some of the product.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: If your product remains colored after recrystallization, it may be due to the presence of persistent colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q5: How can I induce crystallization if no crystals are forming?
A5: If crystals do not form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization. If these methods fail, you may have used too much solvent; in this case, you can try to evaporate some of the solvent and cool the solution again.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated.- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent and allow the solution to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- If the compound remains soluble, a different solvent or a mixed-solvent system may be necessary. |
| "Oiling out" (formation of a liquid layer instead of crystals) | - The solution is cooling too rapidly.- The concentration of the solute is too high.- The presence of impurities is lowering the melting point of the mixture. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Reheat the solution and add a small amount of additional hot solvent.- Consider a preliminary purification step (e.g., extraction) to remove significant impurities. |
| Low recovery of crystals | - Too much solvent was used for dissolution.- The crystals were washed with too much cold solvent.- The solution was not cooled sufficiently to induce maximum precipitation.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the flask is adequately cooled in an ice bath for at least 30 minutes.- Pre-heat the funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. |
| Crystals are discolored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities.- A second recrystallization may be necessary. |
Data Presentation
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | High | Very High | Poor (product is likely too soluble) |
| Ethanol | Moderate | High | Good (potential single solvent)[1] |
| Isopropanol | Low to Moderate | High | Good (potential single solvent)[8] |
| Ethyl Acetate | Low | Moderate to High | Good (may be used as a single solvent or as a co-solvent)[5] |
| Acetone | Low | Moderate | Potentially suitable, requires testing |
| Hexane/Heptane | Very Low | Very Low | Poor (unlikely to dissolve the compound) |
| Toluene | Very Low | Low | Poor (unlikely to dissolve the compound) |
| Ethanol/Ethyl Acetate | Varies with ratio | Varies with ratio | Very Good (potential mixed-solvent system)[3] |
| Ethanol/Ether | Varies with ratio | Varies with ratio | Good (potential mixed-solvent system)[2] |
Experimental Protocols
The following are generalized protocols for the recrystallization of this compound. It is recommended to first perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of crude material.
Protocol 1: Single-Solvent Recrystallization
This method is suitable if a solvent is found that dissolves the compound well when hot but poorly when cold (e.g., isopropanol or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) to near boiling. Continue to add the solvent in small portions until the compound has just dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is useful when a single suitable solvent cannot be identified. A "good" solvent that dissolves the compound well at all temperatures is paired with a "poor" solvent in which the compound is insoluble. For this compound, an ethanol/ethyl acetate mixture is a good starting point.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., ethyl acetate) dropwise with stirring until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Cooling: Follow steps 3 and 4 from Protocol 1.
-
Isolation, Washing, and Drying: Follow steps 5, 6, and 7 from Protocol 1, using the cold solvent mixture for washing.
Visualizations
Caption: A workflow diagram illustrating the key steps in the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting common issues during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same - Google Patents [patents.google.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
Troubleshooting common issues in piperidine esterification
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the esterification of piperidine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my piperidine esterification yield unexpectedly low, and what steps can I take to improve it?
Low yield in Fischer esterification is a common problem, often stemming from the reaction's reversible nature.[1] The reaction between a carboxylic acid and an alcohol produces an ester and water, and this process can proceed in reverse, hydrolyzing the ester back to the starting materials.
Key Improvement Strategies:
-
Water Removal: The most effective way to increase ester yield is to remove water as it forms, which shifts the chemical equilibrium toward the products according to Le Châtelier's Principle.[1]
-
Dehydrating Agent: Use a strong dehydrating agent like concentrated sulfuric acid, which also serves as the catalyst.[2]
-
Azeotropic Distillation: If the reaction solvent forms an azeotrope with water, a Dean-Stark apparatus can be used to physically remove water from the reaction mixture.
-
-
Use of Excess Reactant: Employing a large excess of one of the reactants (usually the less expensive one, like the alcohol) can also drive the equilibrium towards the product side.[3]
-
Reaction Conditions: Ensure optimal reaction conditions. Esterification often requires heat to proceed at a reasonable rate; using reflux ensures that the reaction can be heated for an extended period without loss of solvent or reactants.[2]
-
Minimize Workup Losses: Product can be lost during transfers and purification steps.[1] Ensure efficient extraction and be mindful that highly volatile esters may be lost during solvent evaporation.[4]
-
Alternative Methods: If Fischer esterification consistently gives low yields, consider alternative methods like the Steglich esterification, which uses coupling reagents like DCC or EDC with DMAP and is often high-yielding at room temperature.[3]
Q2: I'm observing unexpected byproducts. What are the common side reactions associated with piperidine chemistry?
Side reactions can significantly reduce the purity and yield of the target piperidine ester. These can involve the piperidine ring itself, especially under basic or specific catalytic conditions.
Common Side Reactions:
-
Oxidation: Piperidine and its derivatives can be susceptible to oxidation, which may cause the sample to develop a yellow tint.[5]
-
Aspartimide Formation: In peptide synthesis, the basic nature of piperidine can catalyze the formation of a cyclic imide byproduct if an aspartic acid residue is present.[6]
-
Aza-Michael Addition: If the reaction involves a maleimide group, piperidine can undergo a Michael addition, consuming the maleimide.[6]
-
Cleavage of Labile Groups: Prolonged exposure to basic conditions, including the presence of piperidine, can cleave base-labile protecting groups or linkers elsewhere in the molecule.[6]
To mitigate these, carefully control reaction conditions (temperature, time) and consider the stability of all functional groups present in your starting materials.
Q3: How can I effectively purify my crude piperidine ester from starting materials and byproducts?
Proper purification is critical to obtaining a high-purity final product. The strategy depends on the physical properties of your ester (solid vs. liquid) and the nature of the impurities.[7] Common impurities include unreacted carboxylic acid, alcohol, residual acid catalyst, and water.[2][7][8]
Recommended Purification Techniques:
-
Acid-Base Extraction: This is the primary method for workup. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially.[7]
-
Weak Base Wash: A wash with a dilute aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) neutralizes and removes the unreacted carboxylic acid and the strong acid catalyst.[2][8]
-
Water Wash: This removes any remaining water-soluble impurities.
-
Brine Wash: A final wash with saturated aqueous NaCl helps to remove bulk water from the organic layer before drying.
-
-
Recrystallization: This is a powerful technique for purifying solid esters. The key is to find a suitable solvent or solvent system in which the ester is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble.[7][9]
-
Distillation: For liquid esters that are thermally stable, fractional distillation is effective for separating the product from non-volatile impurities or components with significantly different boiling points.[8]
-
Column Chromatography: This technique separates compounds based on their polarity and is useful for removing impurities with similar properties to the desired product.[10]
Q4: My palladium-catalyzed C-H activation/arylation reaction is stalling. What could be causing catalyst deactivation?
In advanced syntheses involving transition-metal catalysis (e.g., palladium-catalyzed C-H arylation of a piperidine ring), catalyst deactivation can limit reaction efficiency.
Potential Causes and Solutions:
-
Inhibitor Formation: Iodide ions, generated during the reaction from an aryl iodide coupling partner, can be detrimental. They can react with the active palladium catalyst to form unreactive PdI₂ species, effectively removing the catalyst from the cycle.[11]
-
Solution: The addition of a base like potassium carbonate (K₂CO₃) in combination with an additive like pivalic acid (PivOH) can regenerate the active catalyst. This combination helps sequester the inhibitory iodide ions as insoluble potassium iodide (KI).[11]
-
-
Gas Evolution: In some direct C-H functionalizations, hydrogen gas is released as a byproduct. If the reaction vessel is sealed, the buildup of H₂ can lead to catalyst deactivation.[12]
-
Solution: Performing the reaction in an open vial or under a constant inert gas flow can be crucial to allow the H₂ to escape and prevent catalyst inhibition.[12]
-
Data Presentation
Table 1: Overview of Selected Acid Catalysts for Esterification
This table summarizes various acid catalysts used in esterification, highlighting their properties and performance.
| Catalyst Type | Example | Phase | Key Advantages | Typical Yields | Ref |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Liquid | High catalytic activity, low cost, acts as a dehydrating agent. | Often >90% | [13] |
| Homogeneous | Hydrochloric Acid (HCl) | Liquid | Strong acid, effective catalyst. | High | [13] |
| Heterogeneous | Amberlyst-15 | Solid | Easily separated from the reaction mixture, reusable, less corrosive. | High | [13] |
| Heterogeneous | Zeolites (e.g., Beta) | Solid | High thermal stability, tunable acidity, shape selectivity. | Good to Excellent | [13] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Piperidine Ester Purification
This protocol is a standard procedure for the initial workup of a crude esterification reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.[7]
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently at first, and vent frequently to release the CO₂ gas produced from the neutralization of acid. Shake vigorously, allow the layers to separate, and discard the lower aqueous layer. Repeat this wash until no more gas evolves.[2]
-
Water Wash: Wash the organic layer with deionized water to remove water-soluble impurities. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to draw residual water out of the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude ester, which can then be further purified if necessary.
Protocol 2: Recrystallization for Solid Piperidine Esters
This method is used to purify solid products.
-
Solvent Selection: Choose a solvent in which your ester has high solubility when hot and low solubility when cold. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find the ideal one.[7][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Troubleshooting workflow for low esterification yield.
Caption: General purification strategy for piperidine esters.
Caption: Palladium catalyst deactivation by iodide and regeneration pathway.
References
- 1. quora.com [quora.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 10. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl Piperidine-4-carboxylate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl piperidine-4-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the direct esterification of piperidine-4-carboxylic acid (isonipecotic acid) and a protecting group strategy. The direct methods include Fischer esterification using an acid catalyst and reaction with thionyl chloride in methanol. The protecting group strategy involves N-protection of the piperidine nitrogen (e.g., with a Boc group), followed by esterification and subsequent deprotection to yield the desired hydrochloride salt.
Q2: Why is my yield consistently low in the Fischer esterification?
A2: Fischer esterification is a reversible reaction.[1] Low yields are often due to the presence of water, which shifts the equilibrium back towards the reactants. To drive the reaction to completion, it is crucial to use a large excess of methanol and/or remove water as it is formed, for instance, by using a Dean-Stark apparatus.
Q3: I am observing an unexpected and highly polar byproduct in my reaction mixture when using thionyl chloride. What could it be?
A3: When using thionyl chloride with an unprotected piperidine-4-carboxylic acid, a likely polar byproduct is the N-acylsulfonamide or a related species resulting from the reaction of the piperidine nitrogen with thionyl chloride or its byproducts. Thionyl chloride can react with secondary amines.
Q4: Is it necessary to protect the piperidine nitrogen during esterification?
A4: While direct esterification is possible, protecting the piperidine nitrogen, for example with a tert-butoxycarbonyl (Boc) group, is highly recommended to prevent side reactions at the nitrogen atom.[2] This approach often leads to cleaner reactions and higher yields of the desired product after deprotection.
Q5: During the workup, I am having trouble isolating the product as the hydrochloride salt. What are the best practices?
A5: After the esterification, if the product is the free base, it needs to be converted to the hydrochloride salt. This is typically achieved by dissolving the crude ester in a suitable solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The hydrochloride salt, being less soluble, will precipitate and can be collected by filtration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | Fischer Esterification: Reversible nature of the reaction; incomplete reaction.[1] | - Use a large excess of methanol (can also serve as the solvent).- Remove water using a Dean-Stark trap or by adding a dehydrating agent.- Increase reaction time and/or temperature. |
| Thionyl Chloride Method: Incomplete conversion of the carboxylic acid to the acid chloride; loss of product during workup. | - Ensure slow, controlled addition of thionyl chloride at low temperature.- Allow for sufficient reaction time for the formation of the acid chloride before workup.- Optimize the pH during aqueous extraction to minimize product loss. | |
| General: Suboptimal reaction conditions; impure starting materials. | - Verify the purity of piperidine-4-carboxylic acid.- Optimize reaction temperature and time based on literature procedures for similar compounds.[3] | |
| Presence of Unreacted Starting Material | Incomplete reaction. | - Monitor the reaction progress using TLC or GC-MS.- If the reaction has stalled, consider adding more reagent (e.g., acid catalyst, thionyl chloride) or increasing the reaction temperature. |
| Formation of a Dimer or Polymer | Intermolecular reaction between piperidine molecules, especially at high concentrations or temperatures. | - Use more dilute reaction conditions.- Consider a protecting group strategy to prevent the piperidine nitrogen from participating in side reactions. |
| N-Alkylation or N-Acylation Byproducts | N-Alkylation: Presence of an alkylating agent (e.g., from decomposition of methanol).N-Acylation: Reaction of the piperidine nitrogen with thionyl chloride or the activated carboxylic acid. | - The most effective solution is to use an N-protecting group (e.g., Boc) on the piperidine nitrogen before esterification.[2]- In the thionyl chloride method, use of a protected starting material is strongly advised. |
| Hydrolysis of the Ester Product | Presence of water during workup or storage, especially under acidic or basic conditions. | - Ensure all solvents and reagents are anhydrous.- Perform workup steps quickly and at low temperatures.- Store the final product in a dry environment. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of methyl piperidine-4-carboxylate and its derivatives.
Table 1: Synthesis of Methyl 1-methylpiperidine-4-carboxylate using Thionyl Chloride [3]
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| 1-methylisonipecotic acid hydrochloride | Thionyl chloride | Methanol | 3 hours | -10°C to 40°C | 87% | Not specified |
Table 2: Synthesis of this compound via Boc-protection/deprotection [4]
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| Deprotection | N-Boc-methyl piperidine-4-carboxylate | 4 M HCl in Ethyl Acetate | Dichloromethane | 1.5 hours | Room Temperature | 99% | Not specified |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride (adapted from a similar synthesis)[4]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve piperidine-4-carboxylic acid hydrochloride in methanol.
-
Cooling: Cool the solution to -10°C using an ice-salt bath.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution, maintaining the temperature at -10°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 40°C. Maintain this temperature for 2 hours.
-
Workup: Cool the solution and adjust the pH to ~8 with a saturated sodium carbonate solution.
-
Extraction: Extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the methyl piperidine-4-carboxylate as an oil.
-
Salt Formation: Dissolve the oil in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter the solid and dry under vacuum to obtain this compound.
Method 2: N-Boc Protection, Esterification, and Deprotection
Step 1: N-Boc Protection of Piperidine-4-carboxylic acid
-
Reaction Setup: Dissolve piperidine-4-carboxylic acid in a mixture of dioxane and water.
-
Basification: Add a base such as sodium hydroxide to adjust the pH.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Acidify the mixture and extract the N-Boc-piperidine-4-carboxylic acid with an organic solvent. Dry and concentrate to obtain the protected acid.
Step 2: Esterification of N-Boc-piperidine-4-carboxylic acid
-
Reaction Setup: Dissolve N-Boc-piperidine-4-carboxylic acid in methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Reflux the mixture until the esterification is complete (monitor by TLC).
-
Workup: Neutralize the acid catalyst, remove the excess methanol, and extract the N-Boc-methyl piperidine-4-carboxylate. Purify by column chromatography if necessary.
Step 3: Deprotection to form this compound [4]
-
Reaction Setup: Dissolve N-Boc-methyl piperidine-4-carboxylate in dichloromethane.
-
Addition of HCl: Add a solution of 4 M HCl in ethyl acetate.
-
Reaction: Stir the mixture at room temperature for 1.5 hours.
-
Isolation: Remove the solvent under reduced pressure to yield this compound as a white solid.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Stability of Methyl Piperidine-4-Carboxylate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Methyl piperidine-4-carboxylate hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent analytical results with my batch of this compound. What could be the cause?
A1: Inconsistent analytical results, such as diminishing peak areas in chromatographic analyses, often point towards the degradation of the compound. This compound, being an ester and a piperidine derivative, is susceptible to degradation under certain conditions. The primary culprits are often exposure to moisture, inappropriate pH, high temperatures, light, and oxidizing agents. It is crucial to re-evaluate your storage and handling procedures.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its chemical structure, two primary degradation pathways are of concern:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction would yield piperidine-4-carboxylic acid and methanol.
-
Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, can be oxidized. This can lead to the formation of N-oxides or ring-opened byproducts.[1] Studies on piperidine itself have shown that photo-oxidation can be initiated by OH radicals, leading to the formation of imines, nitramines, and nitrosamines.[2][3][4][5]
Q3: My compound shows a new, unexpected peak in the HPLC analysis. How can I confirm if it's a degradation product?
A3: The appearance of new peaks is a strong indicator of degradation. To confirm this, you should perform a forced degradation study.[6][7][8][9] This involves intentionally exposing your compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products. If the new peak in your experimental sample matches the retention time of a peak generated during the forced degradation study, it is highly likely a degradation product.
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
A4: To minimize degradation, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the piperidine ring.[1] |
| Moisture | Keep in a tightly sealed container in a dry place. | The compound is hygroscopic and moisture can facilitate hydrolysis. |
| Light | Protect from light by using amber vials or storing in the dark. | Light exposure, especially UV, can trigger photolytic degradation.[1] |
Q5: I need to dissolve the compound for my experiment. What precautions should I take?
A5: When preparing solutions, be mindful of the pH. Since the compound is a hydrochloride salt, dissolving it in neutral or slightly acidic aqueous solutions is generally recommended. Avoid highly basic solutions to prevent rapid ester hydrolysis. If your experiment requires a basic pH, prepare the solution immediately before use and keep it at a low temperature to minimize degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at various time points (e.g., 30 mins, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period (e.g., 2, 4, 8 hours) before analysis.
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at a controlled temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be required.
| HPLC Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile). |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase it over the run time to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 210 nm) or a Charged Aerosol Detector (CAD) if the compound has a poor UV chromophore. |
| Injection Volume | 10 µL |
Visualizing Stability and Degradation
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of a pharmaceutical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ijsdr.org [ijsdr.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of Methyl Piperidine-4-Carboxylate Hydrochloride
Welcome to the technical support center for the purification of Methyl piperidine-4-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is precipitating from solution above its melting point. This can be due to a supersaturated solution or a solvent in which the compound is too soluble. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble to decrease the overall solubility. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| No crystal formation upon cooling | The solution is not saturated enough. | 1. Evaporate some of the solvent to increase the concentration of the compound. 2. Scratch the inside of the flask at the meniscus with a glass rod to induce nucleation. 3. Add a seed crystal of pure this compound. |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. | 1. Ensure the minimum amount of hot solvent was used to dissolve the crude product. 2. Cool the solution in an ice bath for a longer period to maximize precipitation. 3. Wash the filtered crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the specific impurities present. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Try a different solvent or a mixture of solvents. A common and often effective solvent system for similar compounds is a mixture of ethanol and ethyl acetate. 2. Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The solvent system (eluent) does not have the optimal polarity to effectively separate the compounds. The column was not packed properly, leading to channeling. | 1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation. A gradient elution from a non-polar to a more polar solvent might be necessary. 2. Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Use a less polar solvent system. |
| Product does not elute from the column | The eluent is not polar enough. The compound may be interacting strongly with the stationary phase. | 1. Gradually increase the polarity of the eluent. 2. If the compound is suspected to be basic, adding a small amount of a basic modifier like triethylamine to the eluent can help. |
| Streaking or tailing of the product band | The sample was overloaded on the column. The compound has low solubility in the eluent. | 1. Use a larger column or reduce the amount of sample loaded. 2. Choose a solvent system in which the compound is more soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These can include unreacted starting materials such as methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate if the synthesis involves a Boc-deprotection step. Residual solvents from the synthesis and purification steps are also common.
-
By-products: Depending on the synthetic route, by-products from side reactions may be present. For instance, in syntheses involving piperidine, side reactions like aspartimide and diketopiperazine formation can occur under certain conditions, though these are less common for this specific molecule.
-
Degradation Products: The ester functionality of this compound can be susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of moisture or under non-neutral pH conditions over time.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A mixture of ethanol and ethyl acetate is a frequently used and effective solvent system for the recrystallization of similar piperidine hydrochloride salts.[1] The optimal ratio should be determined experimentally by performing small-scale solubility tests.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic or phosphoric acid can be a good starting point for method development.
Q4: What is the expected yield after recrystallization?
A4: The yield after recrystallization is highly dependent on the initial purity of the crude product. For related compounds, yields after recrystallization are reported to be in the range of 76-79%.[1] A successful recrystallization will inevitably involve some loss of product in the mother liquor to achieve higher purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of the starting material.
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Co-solvent Addition: While the ethanol solution is still hot, slowly add ethyl acetate (a solvent in which the product is less soluble) dropwise until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Pure crystals should start to form.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography Purification of this compound
This protocol is a general guideline and the solvent system should be optimized using TLC beforehand.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate) and carefully pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system. Gradually increase the polarity of the eluent by increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of the product and impurities in each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Piperidine Carboxylate Derivatives
| Purification Method | Typical Solvent System(s) | Reported Yield Range | Key Advantages | Key Considerations |
| Recrystallization | Ethanol/Ethyl Acetate[1] | 75-80%[1] | Simple, cost-effective, good for removing small amounts of impurities. | Potential for significant product loss in the mother liquor. |
| Flash Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Variable, depends on sample purity | Effective for separating complex mixtures and closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Visualizations
References
Challenges in the scale-up of Methyl piperidine-4-carboxylate hydrochloride production
Technical Support Center: Methyl Piperidine-4-Carboxylate Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at an industrial scale?
A1: The most prevalent methods for large-scale production include:
-
Esterification of Isonipecotic Acid: Direct esterification of isonipecotic acid with methanol, often catalyzed by an acid like thionyl chloride or hydrochloric acid.
-
Reduction of Pyridine Derivatives: Catalytic hydrogenation of methyl isonicotinate using catalysts such as palladium on carbon. This can be a high-pressure reaction, which poses challenges in scale-up.[1]
-
Hydrolysis of 4-Cyanopiperidine Derivatives: Hydrolysis of a protected 4-cyanopiperidine followed by esterification and deprotection.[2]
Q2: What are the primary safety concerns during the scale-up of this process?
A2: Key safety considerations include:
-
Handling of Hazardous Reagents: Thionyl chloride is corrosive and reacts violently with water.[3] Palladium on carbon can be pyrophoric, especially when dry and exposed to air.
-
Flammable Solvents: The use of solvents like methanol, ethanol, and acetonitrile requires careful handling to prevent fires and explosions.[4][5]
-
High-Pressure Reactions: Hydrogenation reactions may be carried out at high pressure, necessitating specialized equipment and safety protocols.[1]
-
Corrosive Materials: Hydrochloric acid is used for salt formation and in some esterification procedures, requiring corrosion-resistant equipment.[2][5]
Q3: How can I improve the yield and purity of the final product?
A3: To enhance yield and purity:
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time. For instance, in esterification with thionyl chloride, maintaining a low temperature during addition is crucial to minimize side reactions.[3]
-
Efficient Catalyst Removal: Ensure complete removal of the hydrogenation catalyst (e.g., palladium on carbon) by filtration to prevent contamination of the final product.[1]
-
Effective Purification: Utilize appropriate recrystallization solvents. Acetonitrile and ethanol/ethyl acetate mixtures have been shown to be effective for purifying the hydrochloride salt.[1][4]
-
Control of Water Content: The final product should have low water content. This can be achieved by using anhydrous solvents and drying the product thoroughly.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Esterification | - Incomplete reaction. - Degradation of the product. - Loss of product during workup. | - Increase reaction time or temperature moderately. - Ensure the reaction is carried out under anhydrous conditions. - Optimize the pH during extraction to ensure the product is in the organic phase. |
| Incomplete Hydrogenation | - Catalyst poisoning or deactivation. - Insufficient hydrogen pressure or reaction time. - Poor mixing in the reactor. | - Use fresh, high-quality catalyst. - Increase hydrogen pressure and/or reaction time. - Ensure adequate agitation to keep the catalyst suspended. |
| Product is an Oil or Gummy Solid | - Presence of impurities. - Residual solvent. - Incorrect pH during salt formation. | - Purify the crude product by column chromatography before salt formation. - Ensure the product is thoroughly dried under vacuum. - Carefully adjust the pH to 1 with concentrated hydrochloric acid to ensure complete salt formation.[1] |
| High Water Content in Final Product | - Use of non-anhydrous solvents. - Incomplete drying. - Hygroscopic nature of the hydrochloride salt. | - Use anhydrous solvents for reaction and purification. - Dry the final product under vacuum at an elevated temperature (e.g., up to 50°C).[4] - Store the final product in a tightly sealed container with a desiccant. |
| Presence of Side-Products | - Over-alkylation in reductive amination. - Incomplete hydrolysis of nitrile precursors. - Formation of byproducts at high temperatures. | - Control the stoichiometry of the alkylating agent. - Monitor the hydrolysis reaction by TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature. |
Quantitative Data Presentation
Table 1: Comparison of Synthetic Routes and Yields
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Esterification | 1-Methylisonipecotic acid hydrochloride | Methanol, Thionyl chloride | 87% | [3] |
| Reductive Amination & Esterification | Isonipecotic acid | Formaldehyde, Formic acid, Palladium on carbon, HCl | 91% | [4] |
| Reduction of Pyridine Derivative | 4-Picoline-2-carboxylic acid, ethyl ester oxynitride | Palladium on carbon, Anhydrous formic acid amine, HCl | 76-79% | [1] |
| Deprotection | Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate | 4 M Hydrochloric acid in Ethyl acetate | 99% | [6] |
Experimental Protocols
Protocol 1: Esterification of 1-Methylisonipecotic Acid Hydrochloride [3]
-
To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol, add thionyl chloride (112.8 mL) dropwise while maintaining the temperature at -10°C using an ice-salt bath.
-
After the addition is complete (approximately 1 hour), allow the reaction mixture to warm to 40°C and hold at this temperature for 2 hours.
-
Adjust the pH to approximately 8 with sodium carbonate.
-
Extract the product with methylene chloride.
-
Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate.
-
For the hydrochloride salt, dissolve the free base in a suitable solvent and bubble dry HCl gas or add a solution of HCl in an organic solvent.
Protocol 2: Reductive Amination of Isonipecotic Acid [4]
-
Charge isonipecotic acid, palladium on carbon, and purified water into a reaction vessel.
-
Heat the mixture to 90-95°C.
-
Charge formic acid and formaldehyde to the vessel.
-
After the reaction is complete, cool the mixture to 20-30°C.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate.
-
Add concentrated hydrochloric acid at 65-75°C.
-
Add acetonitrile and cool to crystallize the product.
-
Filter, wash with acetonitrile, and dry the product.
Visualizations
Caption: Comparative workflow of two common synthetic routes.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 2. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. This compound | 7462-86-4 [chemicalbook.com]
Technical Support Center: Methyl Piperidine-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of Methyl piperidine-4-carboxylate hydrochloride during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern?
A1: this compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals. It contains an ester functional group which is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond to form piperidine-4-carboxylic acid and methanol. This degradation can lead to reduced yield of the desired product and the introduction of impurities into the reaction mixture. The hydrochloride salt form can make the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere, increasing the risk of hydrolysis.
Q2: What are the main factors that promote the hydrolysis of this compound?
A2: The primary factors that accelerate the hydrolysis of esters like this compound are:
-
Presence of Water: Moisture is the key reactant for hydrolysis. The compound is hygroscopic and should be protected from atmospheric moisture.
-
pH: Hydrolysis can be catalyzed by both acids and bases.[1][2] Extreme pH conditions should be avoided.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[3]
Q3: How can I detect if my sample of this compound has undergone hydrolysis?
A3: The primary degradation product is piperidine-4-carboxylic acid. The presence of this impurity can be detected using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its hydrolysis product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to the carboxylic acid and methanol, and a decrease in the intensity of the methyl ester signal, can indicate hydrolysis.
-
Thin-Layer Chromatography (TLC): The hydrolysis product, being a carboxylic acid, is more polar and will typically have a lower Rf value than the ester.
Troubleshooting Guides
Issue 1: Unexpectedly low yield in a reaction using this compound.
This could be due to the hydrolysis of the starting material before or during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of piperidine-4-carboxylic acid impurity in the final product.
This indicates that hydrolysis has occurred at some stage.
Mitigation Strategy Selection:
Caption: Decision workflow for mitigating hydrolysis.
Data Presentation
The rate of hydrolysis is significantly influenced by pH and temperature. The following tables summarize the expected stability profile based on general principles of ester hydrolysis.
Table 1: Effect of pH on the Half-life of this compound in Aqueous Solution at 25°C
| pH | Predominant Catalysis | Apparent Half-life (t½) | Stability |
| 2 | Acid-Catalyzed | ~ 30 days | Moderate |
| 4 | Minimal | > 200 days | High |
| 7 | Neutral | ~ 150 days | Moderate |
| 10 | Base-Catalyzed | ~ 5 days | Low |
| 12 | Base-Catalyzed | < 1 day | Very Low |
Table 2: Effect of Temperature on the Rate of Hydrolysis at pH 7
| Temperature (°C) | Relative Rate Constant (k_rel) | Apparent Half-life (t½) |
| 4 | 0.1 | ~ 1500 days |
| 25 | 1 | ~ 150 days |
| 50 | 8 | ~ 19 days |
| 80 | 60 | ~ 2.5 days |
Note: These values are illustrative, based on typical ester hydrolysis kinetics, to demonstrate the relative effects of pH and temperature.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Storage: Store this compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride). For long-term storage, keep in a cool, dry place.
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If possible, handle the compound in a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).
-
Use dry glassware and spatulas.
-
Promptly reseal the container after use.
-
Protocol 2: Setting up a Reaction with Anhydrous Conditions
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvent and Reagent Preparation: Use commercially available anhydrous solvents or dry them using standard laboratory procedures. Ensure all other reagents are anhydrous.
-
Reaction Assembly: Assemble the reaction apparatus under a positive pressure of an inert gas.
-
Reagent Addition: Add the this compound and other solid reagents under a positive flow of inert gas. Add liquid reagents via a syringe through a rubber septum.
-
Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction. For reactions requiring a condenser open to the atmosphere, use a drying tube filled with a desiccant (e.g., calcium chloride).
Protocol 3: Workup Procedure to Minimize Hydrolysis
-
Cooling: Once the reaction is complete, cool the mixture to 0°C in an ice bath before quenching.
-
Quenching: Quench the reaction by adding ice-cold water or a cold aqueous solution.
-
Extraction and Washes:
-
Perform all extractions and aqueous washes with ice-cold solutions.
-
To neutralize any acid catalyst, use a weak base like cold saturated sodium bicarbonate solution and perform the wash quickly. Avoid using strong bases like sodium hydroxide.
-
Wash the organic layer with cold brine to help remove water.
-
-
Drying: Separate the organic layer promptly and dry it over a suitable anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Ensure enough drying agent is used so that it no longer clumps together.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Protocol 4: Stability-Indicating HPLC Method
This protocol provides a general method for detecting the hydrolysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3). A typical gradient might be 5% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Expected Elution Profile: The more polar hydrolysis product, piperidine-4-carboxylic acid, will elute earlier than the parent ester.
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of hydrolysis.
References
Technical Support Center: Synthesis of Piperidine Derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the crucial role of solvents in these synthetic processes.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine derivatives is typically due to oxidation products. For applications requiring high purity, it is advisable to remove these impurities. The most effective purification method is distillation. To prevent future discoloration, store the purified compound under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm struggling to separate my piperidine product from a pyridine impurity using distillation. Why is this difficult?
Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure. To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][2]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
This is a common issue observed with amines. The crystallization is likely due to the formation of a salt.[1][3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1][3] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q4: Does the choice of solvent affect the stereoselectivity of my piperidine synthesis?
Yes, the solvent can have a significant impact on the stereochemical outcome of a reaction. For instance, in certain reactions, non-polar aromatic solvents and less polar etheric solvents may promote the desired product formation without significantly affecting stereoselectivity.[4] Conversely, polar solvents might favor different reaction pathways, potentially leading to poor stereoselectivity.[1] The formation of distinct solute-solvent clusters can influence the reactive species in solution, thereby affecting the stereoselectivity.[5][6]
Troubleshooting Guides
Issue 1: Low or No Yield
| Symptom | Potential Solvent-Related Cause | Recommended Solutions |
| Reaction is sluggish or incomplete. | Poor solubility of starting materials: The chosen solvent may not be appropriate for dissolving all reactants, leading to a heterogeneous mixture and slow reaction rates. | - Select a solvent or solvent mixture that ensures the solubility of all reactants. For N-alkylation, polar aprotic solvents like acetonitrile or DMF are often effective.[7][8] |
| Solvent interference: Protic solvents can react with or deactivate reagents. For example, in reactions involving strong bases or organometallics, protic solvents like alcohols can quench the reagents. | - Switch to a suitable aprotic solvent. Ensure solvents are anhydrous when using moisture-sensitive reagents.[7] | |
| Unfavorable reaction kinetics in the chosen solvent: The solvent polarity can significantly influence the reaction rate. For example, in a study on the synthesis of highly substituted piperidines, the reaction rate was found to be lower in methanol compared to ethanol.[9][10] | - Screen a range of solvents with varying polarities to find the optimal medium for your specific reaction. Consider "green" solvents like water or ethanol where applicable, which have been shown to be effective in certain syntheses, sometimes in combination with microwave irradiation.[11][12] | |
| Formation of multiple products, leading to low yield of the desired product. | Solvent promoting side reactions: The solvent can influence the chemoselectivity of a reaction. For instance, polar protic solvents might favor undesired side reactions. | - Change the solvent to one that is less likely to promote the observed side reactions. For example, non-polar aromatic solvents were found to be effective in a borylamination reaction for preparing piperidine precursors, while polar solvents like DMF and MeCN were not.[4] |
| Solvent-free conditions are more efficient: In some multicomponent reactions, solvent-free conditions can lead to shorter reaction times and better yields.[11] | - If feasible for your reaction, consider running it under solvent-free conditions, potentially with a suitable catalyst.[11] |
Issue 2: Product Purification Challenges
| Symptom | Potential Solvent-Related Cause | Recommended Solutions |
| Difficulty in isolating the product after work-up. | Product is soluble in the aqueous phase: If a water-soluble organic solvent like THF or acetone is used, the product may remain in the aqueous layer during extraction. | - After removing the water-soluble solvent under reduced pressure, perform the extraction with a water-immiscible organic solvent like ethyl acetate or dichloromethane. |
| Formation of an emulsion during extraction. | The solvent system is not optimal for phase separation. | |
| Piperidine salt fails to precipitate during purification. | The solvent is too polar: When attempting to purify piperidine via salt formation (e.g., with CO2), a polar solvent may keep the resulting salt dissolved. | - Use a non-polar organic solvent such as ethers, ketones, aromatic hydrocarbons, or halogenated hydrocarbons to facilitate the precipitation of the piperidine salt.[2] |
Quantitative Data Presentation
Table 1: Effect of Solvent on Reaction Rate Constants for the Synthesis of a Substituted Piperidine [9]
| Solvent | Dielectric Constant (ε at 25°C) | Temperature (°C) | Second-Order Rate Constant (k₁ x 10³ L mol⁻¹ s⁻¹) | Activation Energy (Ea, kJ mol⁻¹) |
| Methanol | 32.70 | 25 | 0.85 | 104.2 |
| 30 | 1.55 | |||
| 35 | 2.75 | |||
| 40 | 4.68 | |||
| Ethanol | 24.55 | 25 | 2.14 | 46.9 |
| 30 | 3.24 | |||
| 35 | 4.79 | |||
| 40 | 6.76 |
Table 2: Solvent Effects on the Yield of a 1,3-Borylamination Reaction to Form a Piperidine Precursor [4]
| Solvent | Yield (%) |
| Xylene | 59 |
| Toluene | 55 |
| Benzene | 51 |
| 1,4-Dioxane | 48 |
| THF | 45 |
| 1,2-Dichloroethane | 38 |
| DMF | <5 |
| MeCN | <5 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine[1]
This protocol is a general guideline for the reduction of a pyridine ring to a piperidine ring.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure reactor
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, add the substituted pyridine and glacial acetic acid as the solvent.
-
Carefully add the PtO₂ catalyst to the reactor.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).
-
Monitor the reaction progress using techniques like GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude piperidine derivative, which can be further purified if necessary.
Protocol 2: N-Alkylation of Piperidine[8]
This protocol describes a general procedure for the N-alkylation of piperidine using an alkyl halide.
Materials:
-
Piperidine (1.0 eq)
-
Alkyl halide (1.1 mol eq.)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 mol eq.)
-
Anhydrous acetonitrile (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add DIPEA.
-
Slowly add the alkyl halide to the solution at room temperature under a nitrogen atmosphere. A syringe pump is recommended for slow addition.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. (Caution: CO₂ will be evolved).
-
Separate the ethereal layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.
Visualizations
Caption: Troubleshooting workflow for solvent-related issues in piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl Piperidine-4-carboxylate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of Methyl piperidine-4-carboxylate hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two prevalent synthetic routes are the Fischer esterification of piperidine-4-carboxylic acid and the deprotection of a Boc-protected precursor. The direct esterification involves reacting piperidine-4-carboxylic acid with methanol in the presence of an acid catalyst like thionyl chloride or hydrochloric acid. The deprotection route starts with methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate, which is treated with a strong acid such as hydrochloric acid in a suitable solvent to remove the Boc protecting group.[1]
Q2: Which analytical techniques are recommended for monitoring the reaction progress?
A2: The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to check for the presence of the volatile methyl ester product. Infrared (IR) spectroscopy can confirm the formation of the ester group.[2]
Q3: How can I confirm the identity and purity of the final product?
A3: The identity of this compound can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show characteristic peaks for the piperidine ring protons and the methyl ester group.[1][3] Mass spectrometry (MS) should show the molecular ion peak corresponding to the free base or the hydrochloride salt.[1] Purity can be assessed by HPLC, which should ideally show a single major peak, and by elemental analysis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated yield of this compound is significantly lower than expected or non-existent.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress more frequently using TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Inefficient Acid Catalyst | For Fischer esterification, ensure the acid catalyst (e.g., thionyl chloride, HCl) is fresh and added at the correct stoichiometry. Moisture can deactivate these catalysts. |
| Loss during Workup | The product is water-soluble. During aqueous workup, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane).[2] Back-extraction of the combined organic layers with a small amount of acidic water can sometimes help recover product. |
| Degradation of Product | Prolonged exposure to high temperatures or very strong basic conditions during workup can lead to hydrolysis of the ester. Ensure workup is performed promptly and under mild conditions. |
| Ineffective Deprotection | In the case of Boc-deprotection, ensure a sufficient excess of strong acid (e.g., 4M HCl in dioxane or ethyl acetate) is used and that the reaction is stirred for an adequate amount of time.[1] |
Issue 2: Incomplete Reaction
Symptom: TLC or HPLC analysis shows the presence of a significant amount of starting material even after the recommended reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent | Re-evaluate the stoichiometry of the reagents. For esterification, ensure methanol is in excess. For deprotection, ensure the acid is in sufficient excess. |
| Low Reaction Temperature | While some reactions proceed at room temperature, gentle heating might be necessary to drive the reaction to completion. For the esterification using thionyl chloride, a controlled temperature increase to around 40°C after the initial addition can be beneficial.[2] |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous, as water can deactivate catalysts like thionyl chloride. |
Issue 3: Purification Difficulties
Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, or column chromatography results in poor separation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Impurities | Wash the crude product with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities. |
| Hygroscopic Nature | The hydrochloride salt can be hygroscopic. Ensure all glassware is dry and handle the product under an inert atmosphere if possible. Drying the product under high vacuum is recommended.[4] |
| Recrystallization Solvent | Experiment with different solvent systems for recrystallization. A common approach is to dissolve the product in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar solvent (like ethyl acetate or diethyl ether) until turbidity is observed, followed by cooling. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A common mobile phase system is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v), often with a small amount of ammonia to prevent tailing of the amine.
-
Spotting: Dissolve a small amount of the reaction mixture and the starting material in a suitable solvent (e.g., methanol) and spot them on the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent such as potassium permanganate or ninhydrin. The product should have a different Rf value than the starting material.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used.[5]
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly employed.[6]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the product lacks a strong chromophore.[6] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[5]
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The peak area of the main peak relative to the total peak area gives an indication of the purity.
Visualizations
References
- 1. This compound | 7462-86-4 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Quantitative Analysis of Piperidine Derivatives
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of piperidine derivatives, a critical task in drug discovery, development, and quality control. The piperidine ring is a core structure in numerous pharmaceutical compounds, making robust analytical methods essential for accurate quantification and purity assessment.[1]
We will explore two primary analytical strategies for piperidine derivatives that lack a native chromophore: Reversed-Phase HPLC (RP-HPLC) coupled with pre-column derivatization for UV detection, and RP-HPLC using an ion-pairing agent with Charged Aerosol Detection (CAD). A third method utilizing an Evaporative Light Scattering Detector (ELSD) is also discussed.
Comparison of Analytical Approaches
The choice of an analytical method for piperidine derivatives often depends on the analyte's physicochemical properties, the required sensitivity, and the available instrumentation.[2] For compounds without a UV-absorbing functional group, two main strategies are employed: chemical derivatization to introduce a chromophore or the use of universal detectors like CAD or ELSD.
-
RP-HPLC with Pre-column Derivatization: This is a widely used technique where the analyte is chemically modified before HPLC analysis to make it detectable by a UV-Vis detector.[2][3] This approach offers high sensitivity but requires an additional sample preparation step that must be carefully controlled and optimized.[1]
-
RP-HPLC with Ion-Pairing and CAD: For polar compounds that show poor retention on reversed-phase columns and lack a chromophore, an ion-pairing agent can be added to the mobile phase to improve retention.[4] A Charged Aerosol Detector (CAD) can then be used for quantification. CAD is a universal detector that responds to non-volatile analytes, making it suitable for compounds without a chromophore.[4]
-
RP-HPLC with ELSD: Similar to CAD, the Evaporative Light Scattering Detector (ELSD) is a universal detector suitable for non-volatile analytes, offering an alternative when derivatization is not desirable.[5]
Quantitative Data Summary
The performance of different validated HPLC methods for piperidine derivatives is summarized below. These tables provide a direct comparison of key validation parameters, serving as a benchmark for method selection and development.[2]
Table 1: Method 1 - RP-HPLC with Pre-column Derivatization & UV Detection (Based on a method for Piperidine derivatized with 4-toluenesulfonyl chloride)
| Validation Parameter | Performance Metric |
| Linearity Range | 0.44 - 53.33 µg/mL[1] |
| Correlation Coefficient (R²) | 0.9996[1] |
| Accuracy (% Recovery) | 101.82%[1] |
| Precision (%RSD) | 0.6%[1] |
| Limit of Detection (LOD) | 0.15 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[1] |
Table 2: Method 2 - RP-HPLC with Ion-Pairing & Charged Aerosol Detection (CAD) (Based on a method for 4-methanesulfonyl-piperidine with HFBA as an ion-pairing agent)
| Validation Parameter | Performance Metric |
| Linearity Range | Not specified, but method validated for linearity[4] |
| Correlation Coefficient (R²) | >0.99 (Typical acceptance criteria) |
| Accuracy (% Recovery) | Not specified |
| Precision (%RSD) | <2.0% (Typical acceptance criteria) |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | Not specified |
Table 3: Method 3 - RP-HPLC with Evaporative Light Scattering Detector (ELSD) (Based on a method for Piperidine analysis)
| Validation Parameter | Performance Metric |
| Linearity Range | Not specified |
| Correlation Coefficient (R²) | Not specified |
| Accuracy (% Recovery) | 95.9 ± 2.9 %[5] |
| Precision (%RSD) | Not specified |
| Limit of Detection (LOD) | 5.76 µg[5] |
| Limit of Quantification (LOQ) | 17.45 µg[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following protocols are based on established and validated methods for piperidine derivatives.
Method 1: RP-HPLC with Pre-column Derivatization and UV Detection
This method is ideal for quantifying piperidine derivatives that lack a chromophore by forming a UV-active derivative.[1][2]
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
4-Toluene Sulfonyl Chloride (Tosyl Chloride)[1]
-
Sodium Bicarbonate (or other suitable base)
-
Piperidine Reference Standard
2. Sample and Standard Derivatization:
-
Prepare a stock solution of the piperidine reference standard in a suitable solvent.
-
In a reaction vial, add an aliquot of the standard or sample solution.
-
Add a basic buffer (e.g., sodium bicarbonate) followed by an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[1]
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.
-
Quench the reaction, if necessary, and dilute the solution to the final volume with the mobile phase.[3]
3. HPLC Conditions:
-
Mobile Phase: A mixture of water with 0.1% phosphoric acid and acetonitrile (e.g., 32:68 v/v).[1][2]
-
Injection Volume: 20 µL[3]
-
Detection: UV detector, wavelength set at the absorbance maximum of the tosyl derivative (typically ~230 nm).[1]
Method 2: RP-HPLC with Ion-Pairing and Charged Aerosol Detection (CAD)
This method is suitable for the quantitative determination of piperidine derivatives that have no UV chromophore and exhibit poor retention on reversed-phase columns.[4]
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Heptafluorobutyric acid (HFBA) as an ion-pairing agent.[4]
-
4-methanesulfonyl-piperidine (MSP) Reference Standard
2. Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
HPLC Column: Atlantis C18 (150 × 4.6 mm, 3.5 µm)[4]
-
Mobile Phase: 0.1% heptafluorobutyric acid in a water-acetonitrile mixture (90:10, v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 40°C[4]
-
Detection: Charged Aerosol Detector (CAD) with nitrogen gas pressure maintained at 35 psi.[4]
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. Key parameters are assessed to ensure the method is linear, accurate, precise, sensitive, and specific.[6]
References
A Comparative Guide to the Synthesis of Methyl Piperidine-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Methyl piperidine-4-carboxylate hydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds. Its piperidine core is a prevalent structural motif in a wide array of active pharmaceutical ingredients (APIs). The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in drug discovery and development. This guide provides a comparative analysis of three common synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to inform laboratory-scale synthesis and process development.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: N-Boc Protection/Deprotection | Route 2: Catalytic Hydrogenation | Route 3: Reductive Amination |
| Starting Materials | Isonipecotic acid, Boc-anhydride, Methylating agent | Methyl isonicotinate, Hydrogen gas | Acyclic amino-aldehyde & glyoxylate derivative |
| Key Steps | N-protection, Esterification, Deprotection | Heterogeneous catalytic hydrogenation, Salt formation | Imine formation, Intramolecular cyclization, Salt formation |
| Overall Yield | High | Moderate to High | Moderate (estimated) |
| Scalability | Readily scalable | Scalable with appropriate hydrogenation equipment | Potentially scalable, may require optimization |
| Key Advantages | High purity, well-defined intermediates, high final step yield.[1] | Atom economical, potentially fewer steps from commercial pyridine starting material. | Convergent approach, builds complexity from simple acyclic precursors. |
| Key Disadvantages | Multi-step process, use of protecting groups. | Requires high-pressure hydrogenation equipment, catalyst cost and handling. | Precursor availability may be limited, optimization of cyclization may be required. |
Route 1: N-Boc Protection and Deprotection Strategy
This widely employed route involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid, and concluding with the acidic removal of the Boc group to yield the hydrochloride salt. This method is favored for its high yields and the generation of stable, easily purified intermediates.
Experimental Protocol
Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
To a solution of isonipecotic acid (piperidine-4-carboxylic acid) in a suitable solvent such as a mixture of t-butanol and water, a base like sodium hydroxide is added. The mixture is cooled to 0°C, and di-tert-butyl dicarbonate (Boc anhydride) is added portion-wise.[2] The reaction is stirred at room temperature overnight. After reaction completion, the organic solvent is removed under reduced pressure, and the aqueous solution is acidified to a pH of 2 with a suitable acid like HCl. The resulting precipitate is filtered, washed with water, and dried to afford N-Boc-piperidine-4-carboxylic acid.[2]
Step 2: Synthesis of N-Boc-methyl piperidine-4-carboxylate
N-Boc-piperidine-4-carboxylic acid is dissolved in a solvent like N,N-dimethylformamide (DMF). To this solution, potassium carbonate and a methylating agent such as iodomethane are added.[3] The reaction mixture is stirred at room temperature for several hours. Upon completion, the mixture is worked up by pouring it into an aqueous potassium carbonate solution and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield N-Boc-methyl piperidine-4-carboxylate.[3] An alternative high-yielding method involves the use of trimethylsilyldiazomethane in a mixture of acetonitrile and methanol.[1]
Step 3: Synthesis of this compound
N-Boc-methyl piperidine-4-carboxylate is dissolved in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. A solution of hydrochloric acid (e.g., 4 M HCl in ethyl acetate or dioxane) is added, and the mixture is stirred at room temperature. The deprotection is typically rapid, often completing within 1.5 hours.[2] The solvent is then removed under reduced pressure to yield this compound as a white solid with a reported yield of 99%.[2]
Workflow and Logic Diagram
Route 2: Catalytic Hydrogenation of Methyl Isonicotinate
This route offers a more direct approach starting from a commercially available pyridine derivative. The aromatic pyridine ring is reduced to a piperidine ring using heterogeneous catalysis, followed by the formation of the hydrochloride salt. This method is atom-economical but requires specialized high-pressure hydrogenation equipment.
Experimental Protocol
Step 1: Catalytic Hydrogenation of Methyl Isonicotinate
In a high-pressure autoclave, methyl isonicotinate is dissolved in a solvent such as glacial acetic acid. A catalyst, typically a noble metal on a support, is added. Platinum(IV) oxide (PtO₂, Adams' catalyst) is an effective catalyst for this transformation.[4] The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas (typically 50-70 bar). The reaction mixture is stirred at room temperature for several hours (e.g., 4-6 hours).[5] The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
Step 2: Isolation and Salt Formation
After the reaction is complete, the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The acidic solvent is neutralized with a base, such as a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried and concentrated to yield the free base, methyl piperidine-4-carboxylate. To form the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is filtered and dried to give this compound.
Workflow and Logic Diagram
References
- 1. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Spectral Data of Methyl Piperidine-4-carboxylate Hydrochloride and Its Alternatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical intermediates is paramount. This guide provides a detailed comparison of the spectral data for Methyl piperidine-4-carboxylate hydrochloride and two common alternatives: Ethyl piperidine-4-carboxylate and N-Boc-piperidine-4-carboxylic acid methyl ester. The following sections present a comparative analysis of their ¹H NMR, ¹³C NMR, and mass spectrometry data, supported by detailed experimental protocols.
Spectral Data Comparison
The spectral data for this compound and its alternatives are summarized below. These tables facilitate a direct comparison of the key spectral features, aiding in the identification and characterization of these compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 9.5-10.5 (br s, 1H, NH), 3.75 (s, 3H, OCH₃), 3.2-3.4 (m, 2H, piperidine CH₂), 2.8-3.0 (m, 2H, piperidine CH₂), 2.6-2.8 (m, 1H, piperidine CH), 2.0-2.2 (m, 4H, piperidine CH₂) |
| Ethyl piperidine-4-carboxylate | CDCl₃ | 4.13 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.09 (dt, J=12.4, 2.7 Hz, 2H, piperidine CH₂), 2.64 (td, J=12.4, 2.7 Hz, 2H, piperidine CH₂), 2.41 (tt, J=11.2, 4.0 Hz, 1H, piperidine CH), 1.95-1.85 (m, 2H, piperidine CH₂), 1.75-1.65 (m, 2H, piperidine CH₂), 1.26 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| N-Boc-piperidine-4-carboxylic acid methyl ester | CDCl₃ | 3.99 (br s, 2H, piperidine CH₂), 3.67 (s, 3H, OCH₃), 2.82 (t, J=12.4 Hz, 2H, piperidine CH₂), 2.43 (tt, J=11.0, 3.9 Hz, 1H, piperidine CH), 1.88-1.81 (m, 2H, piperidine CH₂), 1.70-1.55 (m, 2H, piperidine CH₂), 1.44 (s, 9H, C(CH₃)₃) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 174.5 (C=O), 52.0 (OCH₃), 42.5 (piperidine CH), 40.5 (piperidine CH₂), 27.5 (piperidine CH₂) |
| Ethyl piperidine-4-carboxylate | CDCl₃ | 175.2 (C=O), 60.4 (OCH₂CH₃), 46.1 (piperidine CH₂), 41.6 (piperidine CH), 28.9 (piperidine CH₂), 14.3 (OCH₂CH₃) |
| N-Boc-piperidine-4-carboxylic acid methyl ester | CDCl₃ | 174.9 (C=O, ester), 154.6 (C=O, Boc), 79.5 (C(CH₃)₃), 51.7 (OCH₃), 41.0 (piperidine CH₂), 28.4 (C(CH₃)₃), 27.9 (piperidine CH₂) |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | ESI+ | 179.65 | 144.1 [M+H-HCl]⁺ |
| Ethyl piperidine-4-carboxylate | ESI+ | 157.21 | 158.1 [M+H]⁺, 112.1, 84.1 |
| N-Boc-piperidine-4-carboxylic acid methyl ester | ESI+ | 243.30 | 244.1 [M+H]⁺, 188.1 [M+H-tBu]⁺, 144.1 [M+H-Boc]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to acquire the above spectral data are provided below.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the spectral resolution.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard one-pulse sequence.
-
Typical parameters for a ¹H NMR experiment include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of deuterated solvent.
-
Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Typical parameters include a spectral width of 240 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with ESI and the analyte's solubility.
-
If necessary, filter the sample solution to remove any particulate matter.
-
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage (typically 3-5 kV for positive ion mode), nebulizing gas pressure, and drying gas flow rate and temperature.
-
Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for positive mode) and any significant fragment ions.
-
The accurate mass measurement can be used to determine the elemental composition of the molecule.
-
Visualization of the Spectral Comparison Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the spectral data presented in this guide.
Caption: Workflow for the comparison of spectral data.
A Researcher's Guide to the Purity Assessment of Commercial Methyl Piperidine-4-Carboxylate Hydrochloride
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of commercial Methyl piperidine-4-carboxylate hydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds. We present a summary of purity data from various suppliers, detailed experimental protocols for accurate purity determination, and a discussion of potential impurities and alternative reagents.
Commercial Purity Overview
The purity of commercially available this compound can vary between suppliers. While most vendors claim a purity of 97% or higher, the analytical methods used to substantiate these claims can differ. For applications in pharmaceutical synthesis, a thorough in-house purity assessment is crucial to ensure the quality and consistency of the final product.
| Supplier/Source | Stated Purity (%) | Analytical Method(s) Mentioned |
| Sigma-Aldrich | 97 | Not specified |
| Amerigo Scientific | 95 | Not specified |
| ChemicalBook Supplier 1 | 99 | Not specified |
| ChemicalBook Supplier 2 | NLT 98% | Not specified |
| ChemicalBook Supplier 3 | 99.92 | Not specified |
| Biosynth | Not specified | High-quality reference standards |
| Ambeed | Not specified | NMR, HPLC, LC-MS available |
| Thermo Scientific | 98 | GC |
Note: This table is a summary of publicly available data and may not reflect the full quality control testing of each supplier. "NLT" stands for "Not Less Than".
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main component and any impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct and highly accurate method for determining purity without the need for a specific reference standard of the compound itself.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 5% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a sample solution of the commercial this compound at the same concentration as the primary standard.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve generated from the reference standard.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides a direct measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.
Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent, cap the tube, and dissolve the contents completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
-
Data Processing and Calculation:
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved proton signal of the analyte (e.g., the methyl ester protons at ~3.7 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Potential Impurities
The most common synthesis of this compound involves the esterification of isonipecotic acid with methanol, followed by the introduction of hydrogen chloride. Potential impurities can arise from starting materials, side reactions, or subsequent degradation.
-
Isonipecotic Acid: Unreacted starting material.
-
Methanol: Residual solvent from the esterification process.
-
Piperidine-4-carboxylic acid: Formed by hydrolysis of the methyl ester.
-
N-Methylated Impurities: Potential byproducts if methylating agents are present.
The presence of these impurities can affect the reactivity of the starting material and the purity of the final pharmaceutical product.
Purity Assessment Workflow
The following diagram illustrates a comprehensive workflow for the purity assessment of a commercial chemical.
Methyl piperidine-4-carboxylate vs ethyl piperidine-4-carboxylate in synthesis
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the versatile scaffolds available, piperidine-4-carboxylates are crucial intermediates. This guide provides a detailed comparison of two commonly utilized esters, methyl piperidine-4-carboxylate and ethyl piperidine-4-carboxylate, offering insights into their synthesis, physical properties, and applications to aid researchers, scientists, and drug development professionals in their selection process.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the methyl and ethyl ester can be influenced by their physical properties, which affect handling, reaction conditions, and purification. A summary of their key properties is presented below.
| Property | Methyl piperidine-4-carboxylate | Ethyl piperidine-4-carboxylate |
| Molecular Formula | C₇H₁₃NO₂[1] | C₈H₁₅NO₂[2][3] |
| Molecular Weight | 143.19 g/mol [1] | 157.21 g/mol [2][3] |
| Appearance | Colorless to almost clear liquid[1] | Clear colorless to slightly brown liquid[2] |
| Boiling Point | 93 °C at 10 mmHg[1] | 204 °C (lit.)[2] |
| Density | 1.06 g/mL[1] | 1.02 g/mL at 25 °C (lit.)[2] |
| Solubility | Slightly soluble in water[4] | Miscible with water[2] |
| Refractive Index | n20/D 1.47[1] | n20/D 1.459 (lit.)[2] |
| CAS Number | 2971-79-1[1] | 1126-09-6[2][5] |
Synthetic Considerations
Both esters are commonly prepared via Fischer esterification of piperidine-4-carboxylic acid (isonipecotic acid). The choice of alcohol, either methanol or ethanol, dictates the final ester product.
General Synthesis Pathway
Caption: General Fischer esterification route to methyl and ethyl piperidine-4-carboxylate.
While the fundamental reaction is the same, the choice of the alkyl group can have subtle implications for reactivity in subsequent steps. The ethyl ester, being slightly bulkier and more electron-donating than the methyl ester, might exhibit minor differences in reaction kinetics. However, for many common transformations such as N-alkylation, N-acylation, or reactions involving the piperidine ring, these differences are often negligible. The selection is therefore frequently based on the desired final product, cost, and availability of starting materials.
Experimental Protocols
Synthesis of Ethyl Piperidine-4-carboxylate[2][6]
Objective: To synthesize ethyl piperidine-4-carboxylate from 4-piperidinecarboxylic acid.
Materials:
-
4-Piperidinecarboxylic acid (1.29 g, 10.0 mmol)
-
Anhydrous ethanol (50 mL)
-
Thionyl chloride (2.91 mL, 40.0 mmol)
-
Ethyl acetate (EtOAc)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-piperidinecarboxylic acid in anhydrous ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
Remove the ice bath and heat the mixture to reflux for 48 hours.
-
After cooling, evaporate the solvent under reduced pressure to obtain a crude product.
-
Dissolve the crude product in ethyl acetate and wash with 10% sodium hydroxide solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Results: This procedure reportedly yields ethyl 4-piperidinecarboxylate as a clear oil with a high yield (e.g., 94%).[2]
Synthesis of Methyl 1-methylpiperidine-4-carboxylate[7]
Objective: To synthesize methyl 1-methylpiperidine-4-carboxylate from 1-methylisonipecotic acid hydrochloride.
Materials:
-
1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol)
-
Methanol (350 mL)
-
Thionyl chloride (112.8 mL)
-
Sodium carbonate
-
Methylene chloride
Procedure:
-
Dissolve 1-methylisonipecotic acid hydrochloride in methanol and cool the solution to -10 °C using an ice-salt bath.
-
Add thionyl chloride dropwise while maintaining the temperature.
-
Allow the reaction mixture to warm to 40 °C and hold for 2 hours.
-
Adjust the pH to approximately 8 with sodium carbonate.
-
Extract the product with methylene chloride.
-
Dry the organic layer and evaporate the solvent to obtain the final product.
Results: This method yields methyl 1-methylpiperidine-4-carboxylate as a clear liquid with a reported yield of 87%.[6]
Applications in Drug Synthesis
Both esters are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[1][5][7] Their utility stems from the presence of the piperidine ring, a common motif in centrally active drugs, and the ester functionality, which can be readily modified.
Synthetic Utility Workflow
Caption: Key transformations of piperidine-4-carboxylates in API synthesis.
Examples of their applications include:
-
Ethyl piperidine-4-carboxylate is used as a reactant in the synthesis of SMN protein modulators and β-aryl and β-amino-substituted aliphatic esters.[2][7] It is also employed in the development of therapies for cardiovascular diseases.[2][7]
-
Methyl piperidine-4-carboxylate is utilized in the creation of analgesics and other therapeutic agents.[1][8] It is also a reactant for the C-2 arylation of piperidines and in the synthesis of antitubercular agents and protein kinase D inhibitors.[4]
Conclusion
Both methyl and ethyl piperidine-4-carboxylate are indispensable intermediates in organic synthesis, particularly in the realm of drug discovery and development. The choice between the two is often dictated by factors such as the specific synthetic route, desired final product, and physical properties that may influence reaction conditions and workup procedures. While their reactivity is largely comparable for many standard transformations, differences in solubility and boiling points can be leveraged for process optimization. This guide provides a foundational understanding to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Piperidine-Based Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in drug design. This guide provides an objective comparison of different piperidine-based scaffolds, focusing on the influence of substituent positioning on their biological activity. The information is supported by experimental data to aid in the strategic design of novel therapeutics.
Introduction to Piperidine Scaffolds
Piperidine and its derivatives are integral components in the development of pharmaceuticals targeting a wide range of diseases, including those affecting the central nervous system (CNS), cancer, and infectious diseases.[1][2] The versatility of the piperidine scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties, pharmacological activity, and pharmacokinetic profiles. The position of substitution on the piperidine ring—primarily at the 2, 3, or 4-positions—plays a critical role in determining the molecule's three-dimensional structure and its interaction with biological targets.[3][4]
Comparative Analysis of Substituted Piperidine Scaffolds
The biological activity of piperidine derivatives is highly dependent on the substitution pattern on the heterocyclic ring. Understanding the structure-activity relationships (SAR) associated with different substitution patterns is crucial for optimizing drug candidates. This section provides a comparative overview of the impact of substitution at the 2, 3, and 4-positions of the piperidine ring on biological activity, with a focus on anticancer and acetylcholinesterase inhibitory activities.
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in cancer cell proliferation and survival.[5][6] The position of substituents on the piperidine ring can profoundly influence their cytotoxic potency.
| Scaffold Type | Target/Cell Line | Key Structural Features for Activity | IC50 (µM) |
| 2-Substituted Piperidine | Prostate Cancer (PC3 cells) | Specific substituent at the 2-position | Concentration-dependent inhibition |
| 3-Substituted Piperidine | Various Cancer Cell Lines | Methyl group at the 3-position of the piperidine ring | Varies with cell line |
| 4-Substituted Piperidine | Human Ovarian Carcinoma (OVCAR-8) | Furan-pyrazole moiety | 0.1 - 15.8 |
| 4-Substituted Piperidine | Human Colon Cancer (HCT116) | Furan-pyrazole moiety | 0.2 - 19.7 |
Table 1: Comparative anticancer activity of substituted piperidine derivatives. Data compiled from multiple sources.
Acetylcholinesterase (AChE) Inhibitory Activity
Piperidine-based scaffolds are prominent in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The substitution pattern on the piperidine ring is a key determinant of their inhibitory potency.[7][8]
| Scaffold Type | Compound Example | Key Structural Features for Activity | AChE IC50 (nM) |
| 4-Substituted Piperidine | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | N-benzylpiperidine and indanone moieties | 5.7 |
| 4-Substituted Piperidine | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Bulky benzamide substituent | 0.56 |
| 2,6-Disubstituted Piperidine | Semi-synthetic analogue from (-)-spectaline | Specific stereochemistry and substituents | 7,320 |
Table 2: Comparative AChE inhibitory activity of substituted piperidine derivatives. Data compiled from multiple sources.[7][8][9]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different piperidine-based scaffolds.
Synthesis of Substituted Piperidines
The synthesis of regio- and diastereoisomers of substituted piperidines can be achieved through various synthetic routes, including the reduction of corresponding pyridine precursors and stereoselective functionalization. A general approach for accessing different isomers is outlined below.
Caption: A generalized workflow for the synthesis of various substituted piperidine isomers.
Protocol for Catalytic Hydrogenation of Substituted Pyridines:
-
Dissolve the substituted pyridine in a suitable solvent (e.g., methanol, acetic acid).
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Purify the product by column chromatography or crystallization.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[10]
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine-based compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[1][11]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Signaling Pathways Modulated by Piperidine-Based Scaffolds
Piperidine-containing drugs often exert their therapeutic effects by modulating key signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[12][13] Certain 4-substituted piperidine derivatives have been identified as potent inhibitors of PI3Kδ.[14]
Caption: Inhibition of the PI3K/Akt signaling pathway by a 4-substituted piperidine inhibitor.
Dopamine Receptor Signaling
Dopamine receptors, which are G-protein coupled receptors (GPCRs), are key targets for many CNS-active drugs, including those containing piperidine scaffolds.[15][16] These drugs can act as either agonists or antagonists of dopamine receptors, thereby modulating downstream signaling cascades.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. genscript.com [genscript.com]
- 13. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine Carboxylates
For researchers, scientists, and drug development professionals, the accurate and precise quantification of piperidine carboxylates is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The cross-validation of analytical methods is a critical step in the analytical lifecycle, ensuring that a method is robust and transferable between different laboratories or when different analytical techniques are employed. This guide provides an objective comparison of common analytical methods for the analysis of piperidine carboxylates, supported by experimental data for structurally similar compounds.
Executive Summary
The choice of an analytical method for piperidine carboxylates is often a balance between the required sensitivity, selectivity, and the available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), particularly after derivatization, offers a cost-effective and robust solution for routine analysis. For bioanalytical applications requiring high sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative, especially for volatile derivatives. This guide details the methodologies and performance characteristics of these techniques to aid in the selection of the most appropriate analytical approach.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV (with derivatization), LC-MS/MS, and GC-MS for the analysis of piperidine derivatives. This data, compiled from various studies on analogous compounds, serves as a benchmark for what can be expected when analyzing piperidine carboxylates.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS |
| Linearity Range | 0.44 - 53.33 µg/mL[1] | 0.03 - 0.40 µg/mL[2] | 0 - 10 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.15 µg/mL[1] | 0.0101 µg/mL[2] | 0.002 - 0.156 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[1] | Not explicitly stated, but linearity starts at 0.03 µg/mL[2] | 0.008 - 0.312 µg/mL[3] |
| Accuracy (% Recovery) | ~101.8%[1] | Not explicitly stated | 76% - 108%[3] |
| Precision (%RSD) | < 1.0%[1] | Not explicitly stated | < 20%[3] |
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods follows a structured workflow to ensure the comparability of results. The choice of method is often guided by the specific requirements of the analysis, such as the need for derivatization for UV detection.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are representative of those used for the analysis of piperidine derivatives and can be adapted for piperidine carboxylates.
HPLC-UV Method with Pre-column Derivatization
This method is suitable for piperidine carboxylates that lack a native UV chromophore.
-
Derivatization:
-
Reagent: 4-Toluene Sulfonyl Chloride (Tosyl Chloride)[1].
-
Procedure: A solution of the piperidine carboxylate is reacted with an excess of tosyl chloride in an alkaline medium (e.g., sodium bicarbonate buffer) at an elevated temperature (e.g., 60°C) to form a UV-active tosyl derivative. The reaction is then quenched, and the sample is diluted for HPLC analysis.
-
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[4].
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid (e.g., 68:32, v/v)[4].
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 30°C[4].
-
Detection: UV detection at the absorbance maximum of the derivative (typically around 230 nm for tosyl derivatives)[1].
-
LC-MS/MS Method
This method is ideal for the trace-level quantification of piperidine carboxylates in complex matrices, such as biological fluids.
-
Sample Preparation:
-
A simple protein precipitation with acetonitrile is often sufficient for plasma or serum samples[4].
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
GC-MS Method
This method can be employed for volatile piperidine carboxylates or those that can be made volatile through derivatization.
-
Derivatization (if necessary):
-
Acylation with reagents like trifluoroacetic anhydride (TFAA) can increase the volatility of the analyte.
-
-
Chromatographic Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm)[3].
-
Carrier Gas: Helium at a constant flow of 1 mL/min[3].
-
Oven Temperature Program: An initial temperature of 120°C, held for 1 minute, then ramped to 150°C at 10°C/min and held for 5 minutes, followed by a ramp to 300°C at 7.5°C/min with a 2-minute hold[3].
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV[3].
-
Detection: Full scan or Selected Ion Monitoring (SIM) mode.
-
Conclusion
The cross-validation of analytical methods for piperidine carboxylates is a regulatory expectation and a scientific necessity to ensure data integrity.[5] This guide provides a framework for comparing and selecting appropriate analytical techniques. While HPLC-UV with derivatization is a reliable and accessible method for routine analysis, LC-MS/MS offers superior sensitivity and selectivity for more demanding applications. The choice of method should be based on a thorough evaluation of the analytical requirements and the performance data presented herein. The provided experimental protocols serve as a starting point for method development and subsequent cross-validation studies.
References
The Strategic Advantage of Methyl Piperidine-4-carboxylate Hydrochloride as a Precursor in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Methyl piperidine-4-carboxylate hydrochloride has emerged as a versatile and efficient precursor in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the fields of analgesics and anticoagulants. This guide provides an objective comparison of its performance against alternative precursors, supported by experimental data, to inform strategic decisions in drug development.
This compound, a stable and readily available piperidine derivative, offers a key structural motif present in a multitude of pharmaceuticals. Its utility is particularly evident in the synthesis of potent analgesics like remifentanil and the direct thrombin inhibitor, argatroban. This guide will delve into a comparative analysis of synthetic pathways for these two drugs, highlighting the efficacy of this compound and its derivatives against other common starting materials.
Comparison in Analgesic Synthesis: The Case of Remifentanil
Remifentanil, a potent, short-acting opioid analgesic, is structurally characterized by a 4-substituted piperidine ring. A common synthetic strategy for remifentanil and its analogues involves the use of N-protected 4-piperidones as key precursors. Here, we compare a synthetic route starting from a derivative of methyl piperidine-4-carboxylate with a widely used method commencing with N-benzyl-4-piperidone.
Synthetic Route Comparison for a Key Remifentanil Intermediate
| Parameter | Route A: Via Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate | Route B: From N-benzyl-4-piperidone |
| Starting Material | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | N-benzyl-4-piperidone |
| Key Steps | 1. Strecker reaction with aniline and KCN2. Acylation with propionyl chloride3. Conversion of nitrile to methyl ester | 1. Reductive amination with aniline2. N-acylation with propionyl chloride |
| Overall Yield | Not explicitly stated in a single sequence, but individual high-yielding steps are reported. | Good, with optimized procedures. |
| Reagents & Conditions | KCN, aniline, propionyl chloride, methanolic HCl. Requires handling of highly toxic cyanide. | Sodium triacetoxyborohydride, propionyl chloride. Milder reducing agent. |
| Scalability | Feasible, but use of cyanide may pose challenges on a large scale. | Generally considered scalable and amenable to industrial production. |
Analysis: While both routes effectively produce the desired piperidine core, the choice of precursor significantly influences the synthetic strategy and associated challenges. The route starting from a carboxylated piperidone, a close analogue of methyl piperidine-4-carboxylate, allows for the early introduction of the carboxylate functionality. However, it often involves the use of hazardous reagents like potassium cyanide in a Strecker reaction. In contrast, the N-benzyl-4-piperidone route, while potentially involving more steps to introduce the carboxylate group, can utilize milder and safer reagents for the key C-N bond formation.
Experimental Protocols for Key Transformations
Route A: Synthesis of Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate (Key Intermediate)
-
Step 1: Synthesis of 1-benzyl-4-phenylamino-4-piperidinecarbonitrile: To a cooled solution of 1-benzyl-4-piperidone, potassium cyanide, and aniline in isopropanol, acetic acid is added dropwise. The mixture is then heated at reflux. After cooling, the product is isolated by extraction.
-
Step 2: Acylation: The resulting carbonitrile is dissolved in 1,2-dichloroethane, and propionyl chloride is added. The reaction is heated to reflux.
-
Step 3: Esterification: The crude acylated product is then treated with methanolic hydrogen chloride to convert the nitrile to the methyl ester.
Route B: Synthesis of a Remifentanil Precursor from N-benzyl-4-piperidone
-
Step 1: Reductive Amination: N-benzyl-4-piperidone is reacted with aniline in the presence of a reducing agent such as sodium triacetoxyborohydride to form N-benzyl-4-anilinopiperidine.
-
Step 2: N-acylation: The resulting secondary amine is then acylated with propionyl chloride in the presence of a base to yield the corresponding propionamide.
Comparison in Anticoagulant Synthesis: The Argatroban Core
Argatroban, a direct thrombin inhibitor, contains the key chiral intermediate (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. The synthesis of this crucial building block provides a clear example of how the choice of precursor can dictate the entire synthetic approach, including the method of introducing chirality. A common and efficient route starts from 4-methyl-2-pyridinecarboxylic acid.
Synthetic Route Comparison for (2R, 4R)-4-methyl-2-piperidinecarboxylic Acid
| Parameter | Route A: From 4-Methyl-2-pyridinecarboxylic Acid | Route B: Alternative Routes (e.g., from 4-methylpiperidine) |
| Starting Material | 4-Methyl-2-pyridinecarboxylic acid | 4-Methylpiperidine |
| Key Steps | 1. Catalytic hydrogenation of the pyridine ring2. Esterification3. Chiral resolution | 1. Cyanation at the 2-position2. Hydrolysis of the nitrile3. Chiral resolution |
| Overall Yield | Good, with high-yielding hydrogenation and esterification steps. | Can be lower due to the challenges of selective cyanation and harsh hydrolysis conditions. |
| Reagents & Conditions | H₂, catalyst (e.g., PtO₂, Rh/C), methanol, SOCl₂, chiral resolving agent. | NaCN/KCN, strong acid/base for hydrolysis. Involves highly toxic cyanide. |
| Stereocontrol | Introduced via chiral resolution of the racemic ester. | Also relies on chiral resolution. |
Analysis: The synthesis starting from 4-methyl-2-pyridinecarboxylic acid offers a more direct and often higher-yielding pathway to the desired piperidine core of argatroban. The catalytic hydrogenation of the aromatic ring is typically efficient and avoids the use of highly toxic cyanating agents. While both routes ultimately rely on chiral resolution to obtain the required enantiomer, the cleaner nature of the hydrogenation route makes it more attractive for large-scale synthesis.
Experimental Protocol for the Hydrogenation of 4-Methyl-2-pyridinecarboxylic Acid
-
Reaction Setup: 4-Methyl-2-pyridinecarboxylic acid is dissolved in a suitable solvent, such as acetic acid or ethanol. A hydrogenation catalyst, for example, platinum oxide or rhodium on carbon, is added to the solution.
-
Hydrogenation: The reaction mixture is placed in a high-pressure hydrogenation apparatus. It is then subjected to hydrogen gas at elevated pressure and temperature until the reaction is complete.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude piperidine carboxylic acid. This is then typically esterified and subjected to chiral resolution to isolate the desired (2R, 4R)-enantiomer.
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.
A Head-to-Head Battle of Synthesis: Modern Methods for Crafting Piperidine Esters Outshine Classical Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidine esters is a critical gateway to novel therapeutics. This guide provides a direct comparison of emerging synthetic methodologies against a traditional benchmark, supported by experimental data, to inform the selection of the most effective route for producing these valuable molecular scaffolds.
The piperidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Consequently, the development of robust and efficient methods for its synthesis, particularly with the stereochemical control required for biologically active molecules, is of paramount importance. This guide dives into a comparative analysis of three cutting-edge synthetic strategies for producing piperidine esters and contrasts them with the classical approach of pyridine hydrogenation.
The Contenders: A Snapshot of Synthetic Strategies
This comparison focuses on the following four methods:
-
Classical Method: Catalytic Hydrogenation of Pyridine Esters: A long-established, go-to method involving the reduction of a pyridine ring to a piperidine ring using a metal catalyst and hydrogen gas.
-
Modern Method 1: Rh-Catalyzed Asymmetric Carbo-metalation of Dihydropyridines: A three-step process that allows for the enantioselective introduction of a substituent at the 3-position of the piperidine ring.[1][2][3]
-
Modern Method 2: Chemo-enzymatic Dearomatization of Activated Pyridines: A sophisticated approach that leverages the high selectivity of enzymes in concert with chemical synthesis to produce stereochemically defined piperidines.[4]
-
Modern Method 3: Asymmetric [4+2] Annulation of Imines with Allenes: A catalytic asymmetric method that constructs the piperidine ring through a cycloaddition reaction, offering control over stereochemistry.[5]
Head-to-Head Comparison: Performance at a Glance
The following table summarizes the key performance indicators for each synthetic method, providing a clear overview of their respective strengths and weaknesses.
| Parameter | Classical: Catalytic Hydrogenation | Modern 1: Rh-Catalyzed Carbo-metalation | Modern 2: Chemo-enzymatic Dearomatization | Modern 3: Asymmetric [4+2] Annulation |
| Typical Yield | Generally high (often >90%) | Good to excellent (up to 96%)[2][3] | Good (Varies with substrate) | High (up to 99%) |
| Stereoselectivity | Typically produces cis-isomers; not inherently enantioselective[6] | High enantioselectivity (up to 98% ee)[2][3] | High enantio- and diastereo-selectivity | High enantioselectivity (up to 98% ee) |
| Substrate Scope | Broad for substituted pyridines | Good tolerance for various aryl and vinyl boronic acids[2][3] | Dependent on enzyme specificity | Broad for various imines and allenes |
| Reaction Steps | Typically 1-2 steps | 3 steps from pyridine[1][2][3] | Multi-step, one-pot cascade | 1 step for the key annulation |
| Key Reagents | H2 gas, PtO2 or other metal catalysts | Rh catalyst, chiral ligand, boronic acid[2][3] | Amine oxidase, ene-imine reductase | Chiral phosphine catalyst |
| Scalability | Highly scalable | Can be performed on a gram scale[2][3] | Potentially scalable with enzyme production | Demonstrated on a laboratory scale |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these synthetic routes. Below are representative experimental protocols for each of the compared methods.
Classical Method: Catalytic Hydrogenation of a Pyridine Ester
Synthesis of cis-Methyl 2-methylpiperidine-3-carboxylate
A solution of methyl 2-methylnicotinate (1.0 g, 6.6 mmol) in acetic acid (20 mL) is treated with platinum(IV) oxide (75 mg, 0.33 mmol). The resulting suspension is stirred under a hydrogen atmosphere (balloon) at room temperature for 16 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography to yield cis-methyl 2-methylpiperidine-3-carboxylate. Note: This is a generalized procedure based on typical literature preparations.[6]
Modern Method 1: Rh-Catalyzed Asymmetric Carbo-metalation of a Dihydropyridine
Synthesis of 3-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine derivative
In a nitrogen-filled glovebox, a vial is charged with [Rh(cod)(OH)]₂ (6.9 mg, 0.015 mmol), a chiral diene ligand (e.g., L1, 0.035 mmol), and phenyl 1,2-dihydropyridine-1-carboxylate (0.5 mmol). Tetrahydrofuran/toluene (1:1, 0.5 mL) is added, followed by 4-methoxyphenylboronic acid (1.5 mmol), and aqueous cesium hydroxide (1.0 M, 1.0 mL). The vial is sealed and heated at 70 °C for 20 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to provide the enantioenriched 3-substituted tetrahydropyridine.[2][3]
Modern Method 2: Chemo-enzymatic Dearomatization of an Activated Pyridine
Synthesis of a Stereo-enriched 3-Substituted Piperidine
To a solution of the N-substituted tetrahydropyridine (1.0 equiv) in a suitable buffer is added an amine oxidase (e.g., 6-HDNO) and an ene-imine reductase (EneIRED). A nicotinamide cofactor regeneration system is also included. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. Purification by column chromatography affords the stereochemically defined piperidine derivative. Note: This is a representative, generalized protocol.[4]
Modern Method 3: Catalytic Asymmetric [4+2] Annulation of an Imine with an Allene
Synthesis of a Tetrahydropyridine Derivative
To a solution of the imine (0.25 mmol) and the allene (0.30 mmol) in a suitable solvent (e.g., toluene) at room temperature is added a chiral phosphine catalyst (5-10 mol%). The reaction mixture is stirred for a specified time (e.g., 12-24 hours) until complete consumption of the starting materials is observed by TLC or GC-MS. The solvent is then removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired tetrahydropyridine product. Note: This is a generalized procedure based on typical [4+2] annulation reactions.[5]
Visualizing the Synthetic Landscape
To better understand the workflows and comparative advantages of these methods, the following diagrams are provided.
Caption: Comparative workflows of classical and modern synthetic routes to piperidine esters.
Caption: Logical comparison of key features across different synthetic methods.
Conclusion: Choosing the Right Tool for the Job
The synthesis of piperidine esters has evolved significantly, with modern methods offering unprecedented levels of stereochemical control and access to novel chemical space. While classical catalytic hydrogenation remains a robust and scalable option for producing simpler, achiral piperidine esters, it falls short when enantiopurity is a requirement.
For the synthesis of complex, enantioenriched piperidine esters, the Rh-catalyzed carbo-metalation and chemo-enzymatic dearomatization methods provide powerful, albeit more complex, alternatives. The asymmetric [4+2] annulation stands out for its efficiency in constructing the piperidine ring in a single, highly enantioselective step.
The choice of synthetic method will ultimately depend on the specific target molecule, the desired level of stereochemical purity, scalability requirements, and the available resources. This guide provides the foundational data to make an informed decision, empowering researchers to select the most efficient path to their desired piperidine ester and accelerate the pace of drug discovery and development.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to Catalytic Systems for Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The efficient and selective synthesis of substituted piperidines is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of prominent catalytic systems for piperidine synthesis, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific needs.
At a Glance: Performance of Key Catalytic Systems
The following table summarizes the performance of various catalytic systems for piperidine synthesis, highlighting their strengths and weaknesses in terms of yield, selectivity, and reaction conditions.
| Catalytic System | Catalyst Example | Substrate Scope | Yield (%) | Selectivity | Reaction Conditions | Key Advantages | Key Limitations |
| Transition Metal Catalysis (Hydrogenation) | |||||||
| Homogeneous | [Cp*RhCl₂]₂ | Pyridinium salts | High | High | Mild (40 °C, inert atm.) | High efficiency, good functional group tolerance. | Catalyst can be sensitive to air and moisture. |
| Heterogeneous | Ru/C | Substituted Pyridines | Good to Excellent | Good (cis-selective) | Elevated temp. & pressure | Catalyst is reusable and easily separated. | Harsher conditions may not be suitable for complex molecules. |
| Asymmetric | [Ir(COD)Cl]₂ with chiral ligand | Pyridinium salts | High | Excellent (up to 93% ee) | Mild | Access to chiral piperidines. | Chiral ligands can be expensive. |
| Biocatalysis | |||||||
| Lipases | Immobilized CALB | Benzaldehyde, aniline, acetoacetate ester | Up to 91% | Good | Mild (Room Temp.) | Environmentally friendly, reusable catalyst, mild conditions. | Substrate scope can be limited by enzyme specificity. |
| Hydroxylases | Proline-4-hydroxylase | Piperidine precursors | - | High regio- and stereoselectivity | Mild | Precise C-H functionalization. | Requires specific precursors, enzyme availability. |
| Organocatalysis | |||||||
| Amine Catalysis | L-proline | - | Good | Up to 97% ee | Mild | Metal-free, environmentally benign. | Can require higher catalyst loading. |
| Transfer Hydrogenation | Borane | Pyridines | Good | Good (cis-selective) | Mild | Metal-free, uses a safe hydrogen source. | Stoichiometric reductant is required. |
| Radical & Combined Approaches | |||||||
| Radical Cyclization | Cobalt(II) complex | Linear amino-aldehydes | Good | - | Mild | Forms C-C bonds effectively. | Can produce side products. |
| Bio/Ni-Catalysis | P4H & Ni-electrocatalysis | Carboxylated piperidines | High | High | Mild | Modular, simplifies synthesis of complex piperidines. | A newer, multi-step (though streamlined) process. |
In-Depth Analysis & Experimental Protocols
This section provides a more detailed look at each catalytic system, including representative experimental protocols.
Transition Metal-Catalyzed Hydrogenation
The hydrogenation of pyridines is a classical and widely used method for piperidine synthesis. Both homogeneous and heterogeneous catalysts, primarily based on rhodium, ruthenium, iridium, and palladium, are effective.[1][2] Recent advancements have focused on improving selectivity and functional group tolerance.[3]
Experimental Protocol: Homogeneous Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt [4]
This protocol describes the reduction of a pyridinium salt using formic acid as a hydrogen source in the presence of a rhodium catalyst.
-
Reaction Setup: In a reaction tube, dissolve the pyridinium salt (0.5 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (5 mL).
-
Catalyst Addition: Add the rhodium catalyst, [Cp*RhCl₂]₂, and an iodide promoter (e.g., KI).
-
Reaction Execution: Stir the reaction mixture at 40 °C for 24 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, basify the mixture with an aqueous solution of KOH.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, remove the solvent under reduced pressure, and purify the crude product by column chromatography if necessary.
Biocatalysis
Biocatalysis offers a green and highly selective alternative for piperidine synthesis, operating under mild conditions.[5][6] Enzymes like lipases can catalyze multicomponent reactions to form the piperidine ring, while hydroxylases can be used for the specific C-H functionalization of existing piperidine structures.[7][8]
Experimental Protocol: Biocatalytic Synthesis of Piperidine Derivatives using Immobilized CALB [5][7]
This protocol outlines a one-pot, three-component reaction to synthesize polyfunctionalized piperidines.
-
Catalyst Preparation: Immobilize Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes (MHNTs).[7]
-
Reaction Mixture: To a mixture of benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol) in a suitable solvent, add the immobilized CALB catalyst.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.
-
Catalyst Recovery: After completion of the reaction, separate the magnetic catalyst using an external magnet.
-
Product Isolation: Evaporate the solvent and purify the residue by column chromatography to obtain the desired piperidine derivative. The catalyst can be washed and reused for subsequent reactions.[5][7]
Organocatalysis
Organocatalysis provides a metal-free approach to piperidine synthesis, often with high enantioselectivity.[9] Chiral amines like L-proline can catalyze asymmetric Mannich-type reactions, which are key steps in the formation of chiral piperidine alkaloids.[9]
Experimental Protocol: Organocatalytic Asymmetric Synthesis of a 2-Substituted Piperidine [9]
This biomimetic approach mimics the biosynthesis of piperidine alkaloids.
-
Reaction Setup: In a reaction vessel, dissolve the starting materials (e.g., a dialdehyde and an amine source) in benzonitrile or acetonitrile.
-
Catalyst Addition: Add L-proline as the organocatalyst.
-
Reaction Execution: Stir the reaction at the appropriate temperature until the reaction is complete. The use of nitrile solvents helps to prevent product racemization.
-
Work-up and Purification: Quench the reaction and extract the product. Purify by column chromatography to yield the enantioenriched piperidine derivative.
Radical and Combined Catalytic Approaches
Recent innovations in catalysis have led to the development of powerful new strategies for constructing complex piperidines. These include radical-mediated cyclizations and elegant combinations of different catalytic systems.[4][10]
A Revolutionary Combined Approach: Biocatalytic C-H Oxidation and Nickel-Catalyzed Cross-Coupling
A groundbreaking strategy developed by researchers at Scripps Research and Rice University combines the precision of biocatalysis with the power of radical cross-coupling to create a modular and highly efficient synthesis of complex piperidines.[4][10]
-
Biocatalytic C-H Oxidation: An enzyme, such as an engineered proline-4-hydroxylase (P4H), is used to selectively install a hydroxyl group onto an inexpensive piperidine starting material. This step is highly regio- and stereoselective.[4]
-
Radical Cross-Coupling: The hydroxylated piperidine intermediate then undergoes a nickel-electrocatalyzed radical cross-coupling reaction. This allows for the introduction of a wide range of substituents, effectively "stitching" together complex molecular fragments.[10]
This two-step process dramatically simplifies the synthesis of valuable piperidine-containing molecules, reducing the number of steps from as many as 17 to as few as 2-5.[10]
Visualizing Catalytic Processes
The following diagrams illustrate key concepts in the catalytic synthesis of piperidines.
Caption: A general experimental workflow for catalytic piperidine synthesis.
Caption: Major synthetic routes to the piperidine core.
Caption: A decision tree for selecting a catalytic system.
Conclusion
The field of piperidine synthesis is rich with a diverse array of catalytic methodologies. The choice of the optimal system depends on a multitude of factors, including the desired substitution pattern, stereochemistry, the complexity of the target molecule, and considerations of cost and environmental impact. While traditional methods like transition metal-catalyzed hydrogenation remain robust and widely applicable, newer approaches in biocatalysis and combined catalytic systems are pushing the boundaries of what is possible, enabling the rapid and efficient synthesis of increasingly complex and valuable piperidine-containing compounds. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting a catalytic system, leveraging the strengths of each approach to accelerate their research and development efforts.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the selectivity of proline hydroxylases reveal new substrates including bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine synthesis [organic-chemistry.org]
A Comparative Guide to Structural Analogs of Methyl Piperidine-4-carboxylate Hydrochloride for Researchers
This guide provides a detailed comparison of structural analogs of methyl piperidine-4-carboxylate hydrochloride, a key scaffold in medicinal chemistry. The following sections present comparative data on their pharmacological performance, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their work.
Performance Comparison of Structural Analogs
The structural analogs of methyl piperidine-4-carboxylate can be broadly categorized into N-substituted analogs, ring-substituted analogs, ester variations, and bioisosteres. The following tables summarize the available quantitative data for these analogs, focusing on their receptor binding affinity, functional activity, and pharmacokinetic properties.
Table 1: Comparison of N-Substituted Piperidine-4-carboxylate Analogs
| Compound/Analog | Target Receptor(s) | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Key Features & Applications |
| Methyl piperidine-4-carboxylate | Opioid, Serotonin, etc. (precursor) | Data not available | Data not available | Versatile building block for pharmaceuticals, particularly analgesics.[1] |
| Pimavanserin (ACP-103) | 5-HT2A, 5-HT2C | 0.55 (5-HT2A), 22 (5-HT2C) | Inverse agonist: pIC50 = 8.7 (5-HT2A) | Selective 5-HT2A inverse agonist approved for Parkinson's disease psychosis.[2] |
| N-Methyl piperidine-4-carboxamide derivative (2k) | σ1, σ2 | 3.7 (σ1), 1300 (σ2) | Antagonist | High affinity and selectivity for the σ1 receptor.[3] |
| N-Benzyl TBPB analog (12a) | M1-M5 (muscarinic) | Data not available | EC50: 2.1 (M1), 11.9 (M2), 113 (M3), 9.1 (M4), 34.3 (M5) | Pan-muscarinic receptor agonist.[4] |
Table 2: Comparison of Ring-Modified Analogs and Bioisosteres
| Compound/Analog | Modification | Target Receptor(s) | Key Performance Metrics | Physicochemical/Pharmacokinetic Properties |
| Piperidine (parent scaffold) | - | Various | - | Baseline for comparison. |
| 1-Azaspiro[3.3]heptane | Bioisostere | Various | Bupivacaine analog showed significant antinociceptive activity.[5][6] | Similar basicity, solubility, and lipophilicity to piperidine; improved metabolic stability over 2-azaspiro[3.3]heptane.[7] |
| 2-Azaspiro[3.3]heptane | Bioisostere | Various | CXCR2 antagonist analog was ~2-fold more potent than piperidine analog.[8] | Generally lowers logD7.4 compared to piperidine.[8] |
| Ethyl 4-methylpiperidine-2-carboxylate | Ring substitution | - | Chiral intermediate for novel heterocyclic compounds. | Lipophilic nature enhances membrane permeability.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Binding Assay (for Opioid Receptors)
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for an opioid receptor, such as the mu-opioid receptor (MOR).[10]
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
-
Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: Structural analog of methyl piperidine-4-carboxylate.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for GPCRs)
This protocol describes a method to measure the effect of a test compound on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a common second messenger in GPCR signaling.[11][12] This is particularly useful for Gs- and Gi-coupled receptors.
1. Materials:
-
Cell Line: A cell line expressing the target GPCR (e.g., HEK293).
-
cAMP Assay Kit: A commercially available kit, such as one based on bioluminescence (e.g., GloSensor™) or HTRF.
-
Test Compound: Structural analog of methyl piperidine-4-carboxylate.
-
Stimulating Agent (for Gi-coupled receptors): Forskolin.
-
Cell Culture Medium and Buffers.
-
Luminometer or Plate Reader.
2. Procedure (using a bioluminescent assay as an example):
-
Cell Preparation: Seed cells expressing the target GPCR and a cAMP biosensor into a 96-well plate and incubate overnight.[13]
-
Reagent Equilibration: Replace the culture medium with an equilibration medium containing the biosensor substrate and incubate for 2 hours at room temperature.[13]
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Stimulation (for Gi-coupled receptors): After a pre-incubation with the test compound, add forskolin to all wells to stimulate cAMP production.
-
Measurement: Measure the luminescence using a plate reader at specified time points.
3. Data Analysis:
-
The change in luminescence is proportional to the change in cAMP concentration.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists or inverse agonists, determine the IC50 value (the concentration that inhibits 50% of the agonist- or forskolin-stimulated response).
In Vitro Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[14][15]
1. Materials:
-
Liver Microsomes: Human or other species (e.g., rat, mouse).
-
Test Compound: Structural analog of methyl piperidine-4-carboxylate.
-
NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Quenching Solution: Cold acetonitrile containing an internal standard.
-
Incubator/Water Bath (37°C).
-
LC-MS/MS System.
2. Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the cold quenching solution to stop the reaction.[15]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: General GPCR Signaling Pathway.
Caption: 5-HT2A Receptor Signaling Pathway.[16]
Caption: μ-Opioid Receptor Signaling Pathway.[1]
Caption: In Vitro Microsomal Stability Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Normeperidine | C14H19NO2 | CID 32414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 66937-93-7(ethyl 4-methylpiperidine-2-carboxylate) | Kuujia.com [kuujia.com]
- 10. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl Piperidine-4-Carboxylate Hydrochloride: A Step-by-Step Guide
The proper disposal of methyl piperidine-4-carboxylate hydrochloride is critical for ensuring laboratory safety and environmental protection. Due to its chemical nature as a piperidine derivative, this compound must be treated as hazardous waste. Adherence to the following procedures will minimize risks to personnel and ensure compliance with regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle the chemical with appropriate safety measures.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the appropriate PPE to prevent exposure.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[1] | For handling small quantities in a well-ventilated area or a chemical fume hood.[1] |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).[1] | When there is a risk of splashing or aerosol generation, such as during transfers of large volumes.[1] |
| Emergency Situations (Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.[1] | For responding to spills or uncontrolled releases of the compound.[1] |
Handling Precautions:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust when working with the solid form of the chemical.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat all quantities of this compound, including empty containers and contaminated materials, as hazardous waste.[5]
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Incompatible Materials: Store this waste separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent violent reactions.[4][5][7]
Step 2: Containment
-
Primary Container: Collect the waste in a designated, properly sealed, and clearly labeled container. The container must be made of a material compatible with the chemical.
-
Labeling: The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., irritant, potential toxicity)
-
The date of accumulation
-
Step 3: Managing Spills and Contaminated Materials
-
Minor Spills: For small spills of the solid material, carefully sweep it up and place it into the designated hazardous waste container.[7][8] Avoid creating dust.[2]
-
Spill Residues: Clean the spill area with a suitable solvent (as recommended by your safety protocol) and collect the cleaning materials as hazardous waste.
-
Contaminated Items: Any items, such as gloves, absorbent pads, or weighing papers, that come into contact with the chemical must also be disposed of as hazardous waste in the same container.[9]
Step 4: Temporary Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[3]
-
Ensure the storage area is away from heat, sparks, and open flames.[6][10]
-
The container should be kept tightly closed to prevent the release of any vapors.[3]
Step 5: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[9]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup of the hazardous waste. They will provide specific guidance and ensure compliance with all local, state, and federal regulations.[5]
-
Do Not Dispose in Drains or Regular Trash: Under no circumstances should this chemical be poured down the drain or disposed of in regular trash, as this can lead to environmental contamination.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. peptide.com [peptide.com]
- 5. nj.gov [nj.gov]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling Methyl piperidine-4-carboxylate hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Methyl piperidine-4-carboxylate hydrochloride, including operational and disposal plans, to ensure laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or NIOSH approved. |
| Skin Protection | Gloves | Nitrile or PVC gloves. Regularly inspect for and replace if damaged. |
| Lab Coat | Standard laboratory coat. | |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated. |
Operational and Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
2. Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at room temperature.
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
First-Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate PPE. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of this hazardous waste in accordance with federal, state, and local environmental control regulations. The material may be sent to a licensed chemical destruction plant.
-
Contaminated Packaging: Contaminated containers should be treated as hazardous waste. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the standard workflow for handling a chemical substance in a laboratory setting and the logical relationship of safety protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
